molecular formula C8H5NO2S B3378025 Benzo[d]isothiazole-4-carboxylic acid CAS No. 1378831-60-7

Benzo[d]isothiazole-4-carboxylic acid

Cat. No.: B3378025
CAS No.: 1378831-60-7
M. Wt: 179.20
InChI Key: XSWJXMIWKAYUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.20. The purity is usually 95%.
BenchChem offers high-quality Benzo[d]isothiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]isothiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWJXMIWKAYUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Benzo[d]isothiazole Scaffold: From Saccharin to Psychopharmacology and Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of benzo[d]isothiazole compounds, designed for researchers and drug development professionals.

Technical Whitepaper | Version 2.0

Executive Summary

The benzo[d]isothiazole moiety—a benzene ring fused to an isothiazole ring containing nitrogen and sulfur—represents a "privileged scaffold" in medicinal chemistry. Historically overshadowed by its 1,1-dioxide derivative (saccharin), the reduced parent scaffold emerged in the late 20th century as a critical pharmacophore in neuropsychiatry. This guide analyzes the structural evolution of this heterocycle, details the industrial synthesis of its key piperazine intermediate, and explores its modern renaissance in checkpoint inhibition (PD-1/PD-L1).

Historical Genesis: The Oxidative Divide

The history of benzo[d]isothiazole is bifurcated by oxidation state.

  • 1879 (The Sweetener Era): The scaffold first appeared in its oxidized form, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin), discovered by Remsen and Fahlberg. For nearly a century, the chemistry of this ring system was dominated by the search for sweetening agents, leaving the non-oxidized parent ring largely unexplored.

  • 1980s (The CNS Era): The pharmacological landscape shifted when Pfizer and Sumitomo identified that the non-oxidized 3-aminobenzo[d]isothiazole core possessed potent affinity for dopamine (D2) and serotonin (5-HT2A) receptors. This triggered a "gold rush" for atypical antipsychotics, establishing the scaffold as a staple in CNS drug design.

Visualization: Historical & Structural Evolution

History cluster_0 19th Century cluster_1 20th Century (CNS) cluster_2 21st Century (Oncology) Saccharin Saccharin (1879) (1,1-Dioxide) Sweetener Parent Benzo[d]isothiazole (Parent Scaffold) Saccharin->Parent Reduction focus Ziprasidone Ziprasidone (2001) Antipsychotic Parent->Ziprasidone Piperazine Linker PD1 PD-1/PD-L1 Inhibitors (Small Molecule) Ziprasidone->PD1 Scaffold Repurposing

Figure 1: The evolutionary trajectory of the benzo[d]isothiazole scaffold from food additive to blockbuster CNS drug and emerging oncology target.

Synthetic Architecture & Experimental Protocol

The construction of the benzo[d]isothiazole core typically relies on the formation of the N-S bond via oxidative cyclization. The most critical intermediate for medicinal chemistry is 3-(1-piperazinyl)-1,2-benzisothiazole , the "warhead" found in Ziprasidone and Lurasidone.

Core Synthesis Logic
  • Precursor Assembly: Reaction of 2-mercaptobenzoic acid derivatives or 2-chlorobenzonitriles.

  • Cyclization: Oxidative closure using reagents like thionyl chloride or chlorine gas to form the isothiazole ring.

  • Functionalization: Nucleophilic aromatic substitution (SNAr) at the C3 position.

Detailed Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

This protocol describes the industrial-standard conversion of 3-chloro-1,2-benzisothiazole to the key piperazine intermediate. This reaction is thermodynamically driven by the nucleophilicity of the secondary amine.

Reagents:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][2]

  • Piperazine (anhydrous, 4.0–5.0 eq)

  • Solvent: tert-Butanol or Toluene (high boiling point required)

  • Catalyst: None required (autocatalytic via excess amine)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with anhydrous piperazine (5.0 eq) and tert-butanol. Heat the mixture to 100°C under a nitrogen atmosphere until the piperazine is fully dissolved/molten.

  • Addition: Slowly add a solution of 3-chloro-1,2-benzisothiazole (1.0 eq) in tert-butanol to the piperazine melt over 60 minutes.

    • Critical Control Point: The reaction is exothermic.[3][4] Maintain internal temperature between 110–120°C to prevent thermal decomposition while ensuring overcoming the activation energy for SNAr.

  • Reflux: Heat the mixture at reflux (approx. 120°C) for 20–24 hours. Monitor via HPLC or TLC (Eluent: EtOAc/Hexanes).

  • Quench & Workup: Cool the reaction mass to 80°C. Add water to dissolve excess piperazine salts.

  • Extraction: Adjust pH to >12 using 50% NaOH. Extract the free base into toluene.

  • Purification: Wash the organic layer with water to remove residual unsubstituted piperazine.

  • Crystallization (Hydrochloride Salt): Add isopropanol to the organic concentrate. Slowly add concentrated HCl to adjust pH to 3.5–4.0. The hydrochloride salt precipitates as an off-white solid.[3][4]

  • Isolation: Filter the solid, wash with cold isopropanol, and dry under vacuum at 45°C.

Yield: Typical yields range from 75% to 85% . Purity: >98% (HPLC).

Visualization: Synthetic Pathway

Synthesis SM 3-Chloro-1,2-benzisothiazole Inter Meisenheimer Complex (Transition State) SM->Inter 110-120°C t-BuOH Pip Piperazine (Excess) Pip->Inter Prod 3-(1-Piperazinyl)-1,2-benzisothiazole Inter->Prod - HCl (S_NAr Mechanism)

Figure 2: Nucleophilic aromatic substitution mechanism for the synthesis of the key antipsychotic intermediate.

Medicinal Chemistry: The CNS Renaissance

The benzo[d]isothiazole ring is a bioisostere of the indole and benzisoxazole rings. Its primary utility in neuropsychiatry stems from its ability to bind with high affinity to D2 (dopamine) and 5-HT2A (serotonin) receptors.

Structure-Activity Relationship (SAR)

The "Arylpiperazine" linker is the defining feature of this class.

RegionStructural ModificationPharmacological Effect
Core (Head) Benzo[d]isothiazoleHigh affinity for 5-HT2A/D2. The sulfur atom enhances lipophilicity compared to benzisoxazole.
Linker PiperazineRigid spacer that positions the head group into the orthosteric binding pocket.
Tether Alkyl chain (2-4 carbons)Critical for spanning the distance between the primary binding site (aspartate residue) and secondary hydrophobic pockets.
Tail Bicyclic imides / HeterocyclesModulates selectivity (e.g., 5-HT1A partial agonism) and pharmacokinetic properties.
Case Studies in Drug Development
1. Ziprasidone (Geodon)
  • Developer: Pfizer

  • Mechanism: D2/5-HT2A antagonist + 5-HT1A agonist + SNRI activity.

  • Chemistry: Features the benzo[d]isothiazole head linked to an oxindole tail. The unique receptor profile (SNRI activity) is attributed to the specific 3-position substitution on the isothiazole.

2. Lurasidone (Latuda)
  • Developer: Sumitomo Dainippon

  • Mechanism: Potent D2/5-HT2A/5-HT7 antagonist.

  • Chemistry: Utilizes a rigid norbornane-dicarboximide tail group. The benzo[d]isothiazole core provides the "anchor" for D2 receptor blockade, while the rigid tail reduces off-target metabolic liability compared to flexible linkers.

Visualization: SAR Logic

SAR cluster_drugs Clinical Examples Core Benzo[d]isothiazole Core (5-HT2A / D2 Affinity) Linker Piperazine Linker (Rigid Spacer) Core->Linker C3 Attachment Tail Tail Region (Selectivity & PK) Linker->Tail Alkyl Tether Zip Ziprasidone Tail->Zip Lur Lurasidone Tail->Lur

Figure 3: Pharmacophore model of benzo[d]isothiazole antipsychotics.

Future Outlook: Immuno-Oncology

Recent research has expanded the utility of benzo[d]isothiazoles beyond the CNS. A 2021 study identified benzo[d]isothiazole derivatives as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction.[5]

  • Mechanism: Unlike monoclonal antibodies, these small molecules can penetrate solid tumors more effectively.

  • Lead Compound: Compounds such as CH20 and LLW-018 utilize the benzo[d]isothiazole scaffold to stabilize the PD-L1 dimer, occluding the PD-1 binding surface.

  • Significance: This represents a major pivot from GPCR targeting (CNS) to protein-protein interaction inhibition (Oncology), showcasing the scaffold's versatility.

References

  • Remsen, I., & Fahlberg, C. (1879). "Über die Oxydation des Orthotoluolsulfamids." Berichte der deutschen chemischen Gesellschaft.

  • Urban, F. J., & Breitenbach, R. (1996). "Process for preparation of 3-piperazinylbenzisothiazoles." U.S. Patent 5,861,511. (Pfizer Inc.)

  • Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry.

  • Ishibashi, T., et al. (2010). "Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity." Journal of Pharmacology and Experimental Therapeutics.

  • Wang, H., et al. (2021). "Design, synthesis, and structure-activity relationship of programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing a benzo[d]isothiazole scaffold." European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "The Benzothiazole Scaffold: A Cornerstone in Drug Discovery."

Sources

fundamental chemical properties of benzo[d]isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemical Properties of Benzo[d]isothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzo[d]isothiazole Scaffold in Modern Chemistry

The isothiazole scaffold, a five-membered ring containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of biologically active compounds.[1][2] When fused with a benzene ring, it forms the benzo[d]isothiazole core, a planar and rigid structure that serves as a privileged scaffold in medicinal chemistry.[1][3] This heterocyclic system is the foundation for a range of therapeutic agents, including antipsychotic drugs like lurasidone and ziprasidone, and potent inhibitors of various biological targets.[2] The addition of a carboxylic acid functional group at the 4-position of this scaffold creates benzo[d]isothiazole-4-carboxylic acid , a molecule of significant interest. This functional group not only modulates the physicochemical properties of the core structure but also provides a versatile chemical handle for the synthesis of diverse derivatives, making it a valuable building block in drug discovery and materials science.

This guide provides a comprehensive overview of the , delving into its synthesis, structural characterization, reactivity, and significance in the broader context of chemical and pharmaceutical research.

Core Physicochemical and Structural Data

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. For benzo[d]isothiazole-4-carboxylic acid, the fusion of the aromatic benzene ring with the heteroaromatic isothiazole ring, combined with the acidic carboxylic acid group, results in a unique set of characteristics.

PropertyValue (Predicted/Typical)Justification / Source
Molecular Formula C₈H₅NO₂SBased on chemical structure.
Molecular Weight 179.19 g/mol Calculated from the molecular formula.
Appearance White to off-white or light brown solidTypical for aromatic carboxylic acids.[4][5]
Melting Point >145 °CAromatic carboxylic acids generally have high melting points due to strong intermolecular hydrogen bonding. For example, the related 2,1,3-Benzothiadiazole-4-carboxylic acid has a melting point of 145.5°C.[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water; soluble in aqueous base.The carboxylic acid group enhances polarity, while the bicyclic aromatic system contributes to hydrophobicity.[4] Solubility in aqueous base is due to deprotonation to the carboxylate salt.
pKa ~3.5 - 4.5The electron-withdrawing nature of the fused isothiazole ring is expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2).
LogP ~1.5 - 2.5This value reflects a balance between the hydrophilic carboxylic acid and the lipophilic bicyclic core, crucial for drug-likeness.[6]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the benzo[d]isothiazole ring system is a well-explored area of organic chemistry, with several established strategies. The most common approaches involve the cyclization of appropriately substituted benzene precursors.[1] A prevalent method for creating the core structure involves starting with precursors that are already functionalized with either nitrogen or sulfur, or both.[1]

A plausible and efficient pathway to benzo[d]isothiazole-4-carboxylic acid would involve the synthesis of the core ring followed by functionalization, or the use of a precursor already containing the carboxylate moiety. One effective strategy starts from ortho-mercaptoacetophenones, which undergo S-nitrosation followed by an intramolecular aza-Wittig reaction to form the isothiazole ring.[1][7]

Synthesis_Pathway cluster_main Synthesis of Benzo[d]isothiazole-4-carboxylic Acid A 2-Mercaptobenzoic Acid B Intermediate Amide A->B 1. SOCl₂ 2. NH₃ C Benzo[d]isothiazol-3(2H)-one B->C Oxidative Cyclization (e.g., Cu(I), O₂) D 3-Chlorobenzo[d]isothiazole C->D Chlorinating Agent (e.g., SOCl₂ or PCl₅) E Benzo[d]isothiazole D->E Reduction (e.g., H₂, Pd/C) F Benzo[d]isothiazole-4-carboxylic acid E->F Directed Ortho-metalation (e.g., n-BuLi), then CO₂

Caption: A potential synthetic pathway to the target compound.

Exemplary Protocol: Oxidative Cyclization to Benzo[d]isothiazol-3(2H)-one

This protocol describes a key step in the synthesis, the intramolecular N-S bond formation, which is crucial for building the isothiazole ring.[8]

  • Reaction Setup: To a solution of 2-mercaptobenzamide (1 equivalent) in a suitable solvent like DMF, add a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%).

  • Reaction Execution: Stir the mixture vigorously under an atmosphere of oxygen (using a balloon or by bubbling O₂ through the solution) at a moderately elevated temperature (e.g., 80-100 °C).

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure benzo[d]isothiazol-3(2H)-one.

Causality and Trustworthiness: The use of a Cu(I) catalyst facilitates the oxidative dehydrogenative cyclization under an oxygen atmosphere, providing an efficient and relatively mild method for forming the N-S bond.[8] This self-validating system relies on the visual confirmation of product precipitation and straightforward purification by recrystallization, ensuring high purity of the intermediate.

Spectroscopic and Structural Characterization

Unambiguous identification of benzo[d]isothiazole-4-carboxylic acid relies on a combination of modern spectroscopic techniques. The predicted spectral data provides a fingerprint for the molecule's unique electronic and structural arrangement.

TechniqueFeaturePredicted Chemical Shift / FrequencyAssignment and Rationale
¹H NMR Aromatic Protonsδ 7.5 - 8.5 ppmComplex multiplet or distinct doublets/triplets corresponding to the three protons on the benzene ring. The exact shifts are influenced by the anisotropic effects of the fused ring and the electron-withdrawing carboxylic acid.
Carboxylic Acid Protonδ 12.0 - 13.0 ppmA broad singlet, characteristic of a carboxylic acid proton involved in hydrogen bonding. Its downfield shift is a hallmark feature.
¹³C NMR Carboxylic Carbonylδ ~165 - 175 ppmThe C=O carbon of the acid group, typically found in this downfield region.
Aromatic & Heterocyclic Carbonsδ ~120 - 155 ppmMultiple signals corresponding to the eight carbons of the bicyclic system. Quaternary carbons will appear with lower intensity.
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹A very broad and strong absorption band, often overlapping with C-H stretches, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[9]
C=O Stretch (Carboxylic Acid)1680 - 1710 cm⁻¹A strong, sharp absorption band. Conjugation with the aromatic system shifts it to a lower wavenumber compared to aliphatic acids.
C-O Stretch (Carboxylic Acid)1210 - 1320 cm⁻¹A medium to strong band associated with the C-O single bond of the acid.[9]
Aromatic C=C Stretch~1450 - 1600 cm⁻¹Multiple sharp bands of variable intensity, characteristic of the aromatic ring system.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 179The peak corresponding to the intact molecule's mass.
Major Fragmentsm/z = 162, 134Loss of OH (M-17) and COOH (M-45) are expected fragmentation pathways.

Chemical Reactivity and Derivatization Potential

The reactivity of benzo[d]isothiazole-4-carboxylic acid is dominated by the carboxylic acid group and the aromatic system, providing avenues for extensive synthetic modifications.

Reactivity_Profile cluster_acid_rxns Carboxylic Acid Reactions cluster_ring_rxns Aromatic Ring Reactions main Benzo[d]isothiazole-4-carboxylic Acid C₈H₅NO₂S acyl_chloride Acyl Chloride (R-COCl) main->acyl_chloride SOCl₂ alcohol Primary Alcohol (R-CH₂OH) main->alcohol LiAlH₄ or BH₃ nitration Nitro-derivative (Electrophilic Substitution) main->nitration HNO₃/H₂SO₄ halogenation Halo-derivative (Electrophilic Substitution) main->halogenation Br₂/FeBr₃ ester Ester (R-COOR') amide Amide (R-CONR'R'') acyl_chloride->ester R'OH acyl_chloride->amide R'R''NH

Caption: Key reactivity pathways of the title compound.

  • Reactions of the Carboxylic Acid: The -COOH group is a highly versatile functional handle.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields esters, which can improve lipophilicity and act as prodrugs.

    • Amide Formation: Conversion to an acyl chloride (e.g., with thionyl chloride) followed by reaction with primary or secondary amines is a standard method to produce a wide array of amides.[10] This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, providing another point for diversification.

  • Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo reactions like nitration, halogenation, and sulfonation. The directing effects of both the fused isothiazole ring and the deactivating carboxylic acid group will influence the position of substitution, likely favoring positions meta to the carboxyl group.

Relevance in Medicinal Chemistry and Drug Discovery

The benzo[d]isothiazole scaffold is a validated pharmacophore found in numerous biologically active agents.[2][3] Derivatives have demonstrated a remarkable breadth of activities, including antiproliferative action against cancer cells, anti-HIV effects, and modulation of central nervous system receptors.[2][3][11]

The carboxylic acid at the 4-position is particularly strategic for several reasons:

  • Improved Physicochemical Properties: The acidic group can enhance aqueous solubility, a critical parameter for drug formulation and bioavailability.

  • Bioisosteric Replacement: The carboxylic acid can mimic other functional groups in biological systems or serve as a bioisostere for phosphate or other acidic moieties, enabling interaction with specific enzyme active sites.

  • Synthetic Handle for Library Generation: As outlined in the reactivity section, the -COOH group is an ideal attachment point for building combinatorial libraries. By systematically creating a series of ester or amide derivatives, chemists can rapidly explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. For instance, benzo[d]isothiazole hydrazones, derived from related carboxylic acids, have been synthesized and evaluated for their potent antiproliferative activity.[12]

The combination of a biologically active core with a versatile functional handle makes benzo[d]isothiazole-4-carboxylic acid a highly valuable starting material for the development of new therapeutic agents.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
  • 2-BENZO[1][3]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. (URL: )

  • Synthesis of benzo[d]isothiazoles: an upd
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives - MDPI. (URL: )

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: )
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (URL: )
  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed. (URL: [Link])

  • 2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid - PubChem. (URL: [Link])

  • Synthesis of benzothiazole carboxylic acid analogs - ResearchGate. (URL: [Link])

  • Synthesis of benzo[d]isothiazoles: an update - Semantic Scholar. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (URL: [Link])

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. (URL: [Link])

  • Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed. (URL: [Link])

  • Benzisothiazoles synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. (URL: [Link])

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: [Link])

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - MDPI. (URL: [Link])

  • Product Class 18: Benzothiazoles and Related Compounds. (URL: [Link])

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (URL: [Link])

  • FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)... - ResearchGate. (URL: [Link])

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (URL: [Link])

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P

Sources

The Structure-Activity Relationship of Benzo[d]isothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[d]isothiazole scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzo[d]isothiazole derivatives, offering critical insights for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between chemical structure and biological function, this guide illuminates the path toward the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. We will explore the SAR landscape across key therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, supported by detailed experimental protocols and visual representations of key concepts.

Introduction: The Enduring Significance of the Benzo[d]isothiazole Core

The benzo[d]isothiazole nucleus, formed by the fusion of a benzene ring and an isothiazole ring, is a versatile and highly valued scaffold in drug discovery.[1] Its unique electronic and structural features, including the presence of both nitrogen and sulfur heteroatoms, allow for a wide range of non-covalent interactions with biological targets.[1] This inherent ability to bind to multiple, unrelated biomolecules has led to its designation as a "privileged structure".[1]

The therapeutic landscape of benzo[d]isothiazole derivatives is remarkably diverse, encompassing antipsychotic agents like lurasidone and ziprasidone, potent anticancer compounds, and broad-spectrum antimicrobial agents.[2][3] The synthetic tractability of the benzo[d]isothiazole core allows for systematic modifications at various positions, enabling the fine-tuning of its pharmacological properties to achieve desired therapeutic outcomes.[4] This guide will delve into the nuanced structure-activity relationships that govern the biological activity of these remarkable compounds.

Decoding the Structure-Activity Landscape

The biological activity of benzo[d]isothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The C-3 and N-2 positions, in particular, have been identified as critical hotspots for modification, where even subtle changes can lead to dramatic shifts in pharmacological effect.[1][5]

Anticancer Activity: Targeting Malignancy with Precision

Benzo[d]isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

A key determinant of anticancer potency lies in the substitution pattern on the benzo[d]isothiazole core. For instance, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to consistently enhance binding affinity to various oncology-related protein targets.[4]

Key SAR Insights for Anticancer Activity:

  • Substitution at the Benzene Ring: The presence of electron-withdrawing groups on the benzene portion of the scaffold can significantly enhance cytotoxicity.[4]

  • Modifications at the C-3 Position: The functional group at the C-3 position is a critical determinant of activity. The presence of a nitrile group, for example, can enhance the molecule's reactivity and biological effect.[1]

  • N-2 Position Substituents: The nature of the substituent at the N-2 position plays a pivotal role. For example, in a series of 2-phenyl benzo[d]isothiazol-3(2H)-ones, the substitution on the phenyl ring was found to be crucial for potent inhibitory activity against Plasmodium IspD, a target for antimalarial drug development.[2]

Quantitative Analysis of Anticancer Activity:

CompoundCancer Cell LineActivity (CC50/IC50 in µM)Reference
Benzo[d]isothiazole Schiff Base (1e)Skin Melanoma, Breast AdenocarcinomaNot specified[8]
Various Benzo[d]isothiazole DerivativesLeukemia Cell LinesCC50 = 4-9 µM[6]
Substituted Bromopyridine Acetamide Benzothiazole (29)SKRB-3 (Breast Cancer)IC50 = 1.2 nM[9]
Hydrazine based Benzothiazole (11)HeLa (Cervical Cancer)IC50 = 2.41 µM[9]
Naphthalimide derivative (66)HT-29 (Colon Cancer)IC50 = 3.72 ± 0.3 µM[7]
Antimicrobial Activity: Combating Infectious Diseases

The benzo[d]isothiazole scaffold is a stalwart in the development of novel antimicrobial agents, with derivatives exhibiting potent activity against a range of bacteria and fungi.[10][11] The 1,2-benzisothiazolin-3-one subclass has been particularly well-studied and found to be highly effective.[10]

Key SAR Insights for Antimicrobial Activity:

  • The 1,2-Benzisothiazolin-3-one Core: This structural motif is strongly associated with potent and broad-spectrum antibacterial and antifungal activity, particularly against Gram-positive microorganisms, yeasts, and dermatophytes.[10]

  • N-2 Substituents: The nature of the substituent at the N-2 position significantly influences the antimicrobial spectrum and potency.

  • Benzene Ring Substitutions: Modifications on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with its target.

Quantitative Analysis of Antimicrobial Activity:

Compound ClassMicrobial StrainActivityReference
1,2-Benzisothiazolin-3-onesGram-positive bacteria, yeasts, dermatophytesPotent and broad activity[10]
Benzenesulfonylurea derivative (9)Madurella mycetomatis, dermatophytesMarked antimycotic action[11]
Sulfonamide derivatives (7 and 8)Gram-positive bacteriaGood antibacterial activity[11]
Antipsychotic Activity: Modulating Neurotransmission

A significant contribution of benzo[d]isothiazole chemistry to medicine is the development of atypical antipsychotic drugs.[2] Compounds like ziprasidone and lurasidone, which feature the benzo[d]isothiazole fragment, have become important treatments for schizophrenia and bipolar disorder.[2] The SAR in this class is complex, often involving the modulation of multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.

Key SAR Insights for Antipsychotic Activity:

  • The Piperazine Moiety: Many potent antipsychotic benzo[d]isothiazole derivatives incorporate a piperazine ring, which is crucial for interaction with dopamine and serotonin receptors.

  • Linker Length and Flexibility: The nature and length of the linker connecting the benzo[d]isothiazole core to the piperazine moiety are critical for optimal receptor binding.

  • Substituents on the Benzo[d]isothiazole Ring: Substitutions on the aromatic ring can influence the overall physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its receptor binding affinity.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel benzo[d]isothiazole derivatives hinges on robust synthetic methodologies and reliable biological evaluation assays. This section provides an overview of key experimental protocols.

General Synthesis of the Benzo[d]isothiazole Core

A variety of synthetic routes to the benzo[d]isothiazole scaffold have been developed. A common and efficient method involves the copper-catalyzed cascade reaction of 2-halobenzamides with a sulfur source.[12]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the 2-halobenzamide starting material, a copper(I) catalyst (e.g., CuCl), and a sulfur source such as potassium thiocyanate (KSCN).[12]

  • Solvent and Conditions: The reaction is typically carried out in a suitable solvent like DMF under an inert atmosphere.

  • Reaction Progression: The reaction mixture is heated to an appropriate temperature and monitored for completion using techniques like thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the desired benzo[d]isothiazol-3(2H)-one.

A visual representation of a general synthetic workflow for benzo[d]isothiazole derivatives.

G A Starting Materials (e.g., 2-Halobenzamide) B Copper-Catalyzed Cascade Reaction A->B Sulfur Source (e.g., KSCN) C Benzo[d]isothiazole Core Formation B->C Intramolecular Cyclization D Purification (e.g., Chromatography) C->D E Characterization (e.g., NMR, MS) D->E F Biological Evaluation E->F

Biological Evaluation Assays

The assessment of the biological activity of newly synthesized benzo[d]isothiazole derivatives is a critical step in the drug discovery process.

Anticancer Activity Screening (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values.

Antimicrobial Activity Screening (Broth Microdilution Assay):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights and Future Directions

The diverse biological activities of benzo[d]isothiazole derivatives stem from their ability to interact with a wide range of biological targets. For example, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.

A diagram illustrating the inhibition of the COX pathway by benzo[d]isothiazole derivatives.

G A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation C->D E Benzo[d]isothiazole Derivatives E->B Inhibition

The future of benzo[d]isothiazole-based drug discovery is bright. The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships, will undoubtedly lead to the development of novel and more effective therapies for a wide range of diseases. The application of computational modeling and machine learning will further accelerate this process, enabling the in silico design and prediction of the biological activity of new derivatives with greater accuracy.

Conclusion

The benzo[d]isothiazole scaffold represents a remarkably fruitful area of research in medicinal chemistry. The intricate structure-activity relationships discussed in this guide underscore the importance of rational design in the development of new therapeutic agents. By leveraging the knowledge of how specific structural modifications impact biological activity, researchers can continue to unlock the full therapeutic potential of this privileged heterocyclic system. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.

References

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025). BenchChem.
  • 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8. (n.d.). BenchChem.
  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., & Cabras, C. A. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 4493–4496.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Publishing.
  • Ivanova, Y., & Dehaen, W. (2024).
  • Ivanova, Y., & Dehaen, W. (2024).
  • Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219–223.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PMC.
  • Zani, F., Mingiardi, M. R., Maggiali, C. A., & Mazza, P. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707–713.
  • Synthesis and sar study of 2-substituted imidazo[2,1-b][4][6]benzothiazoles and related compounds endowed with affinity for dopamine D 2 receptors as potential antipsychotics. (n.d.). ResearchGate.

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. (2025). MDPI.

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Journal of Chemical Reviews.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC.
  • Benzothiazole derivatives as anticancer agents. (2019). FLORE.
  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2024). MDPI.
  • Sasson, S., et al. (2013). Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. Journal of Medicinal Chemistry, 56(13), 5475-5484.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PMC.
  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025).
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PMC.
  • Anticancer activity of benzothiazole derivatives. (n.d.).
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
  • QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method. (2016). Brieflands.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.).
  • Synthesis and SAR of aminothiazole fused benzazepines as selective dopamine D2 partial agonists. (2013). PubMed.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. (2025). MDPI.

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Bulletin of the Chemical Society of Ethiopia.
  • Isothiazolone derivatives. (n.d.).
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
  • Structure activity relationship study of benzo[d]thiazol-2(3H)one based σ receptor ligands. (2013). PubMed.

Sources

Targeting the Benzo[d]isothiazole Scaffold: A Technical Analysis of Biological Interactions and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of the Scaffold

The benzo[d]isothiazole scaffold (1,2-benzisothiazole) represents a privileged structure in medicinal chemistry, distinct from its isomer benzothiazole (1,3-benzothiazole) by the adjacency of the sulfur and nitrogen atoms. This structural nuance dictates two distinct modes of biological interaction:

  • Non-Covalent Recognition (Pharmacological): When substituted at the 3-position (e.g., piperazinyl linkers), the scaffold serves as a robust aromatic anchor for G-Protein Coupled Receptors (GPCRs), particularly dopamine and serotonin receptors. This is the basis for blockbuster antipsychotics like Ziprasidone and Lurasidone .

  • Covalent Reactivity (Biocidal): In its oxidized ketone form, 1,2-benzisothiazol-3(2H)-one (BIT) , the scaffold acts as an electrophilic warhead. It covalently modifies cysteine residues in microbial proteomes, serving as a broad-spectrum industrial biocide.

This guide dissects these mechanisms, providing the structural causality and experimental protocols required to validate these targets in a drug development context.

Neuropharmacology: GPCR Antagonism & Inverse Agonism

The most clinically validated application of benzo[d]isothiazole is in neuropsychiatry. The scaffold is a bioisostere of the benzisoxazole ring found in risperidone, but with distinct lipophilicity and metabolic profiles.

Primary Target: Dopamine D2 Receptor

The benzo[d]isothiazole moiety does not bind to the orthosteric aspartate (Asp114/3.32) directly. Instead, it occupies the deep hydrophobic specificity pocket (the "aromatic microdomain") of the D2 receptor.

  • Binding Mode:

    • Salt Bridge: The basic nitrogen of the attached piperazine ring forms a salt bridge with Asp114 (TM3) .

    • Aromatic Stacking: The benzo[d]isothiazole ring extends deep into the pocket between TM3, TM5, and TM6. It engages in Edge-to-Face (

      
      -
      
      
      
      ) interactions with Trp386 (6.48) and Phe390 (6.52) .
    • Functional Consequence: This steric bulk prevents the inward toggle of TM6, which is required for G-protein activation. Thus, these compounds act as inverse agonists or antagonists , stabilizing the receptor in an inactive conformation.

Secondary Targets: 5-HT Receptors
  • 5-HT1A (Partial Agonist): The scaffold contributes to high affinity binding at 5-HT1A. Lurasidone, for instance, exhibits high affinity (

    
     = 6.8 nM) for 5-HT1A, contributing to anxiolytic effects.
    
  • 5-HT7: High affinity antagonism (

    
     = 0.5 - 2 nM) is a hallmark of lurasidone-like derivatives, linked to cognitive enhancement.
    
Visualization of D2 Receptor Interaction

The following diagram illustrates the critical residues involved in the binding of a benzo[d]isothiazole-piperazine ligand (e.g., Lurasidone) within the D2 receptor pocket.

D2_Binding_Mechanism Ligand_Core Benzo[d]isothiazole (Aromatic Head) Receptor_TM6 TM6: Trp386 (6.48) / Phe390 (6.52) (Deep Hydrophobic Pocket) Ligand_Core->Receptor_TM6 Pi-Pi Stacking / Hydrophobic Ligand_Linker Piperazine Ring (Protonated Amine) Ligand_Linker->Ligand_Core Ethyl/Butyl Linker Receptor_TM3 TM3: Asp114 (3.32) (Orthosteric Site) Ligand_Linker->Receptor_TM3 Ionic Salt Bridge Effect Prevents TM6 Inward Toggle (G-Protein Blockade) Receptor_TM6->Effect Steric Hindrance

Caption: Structural logic of benzo[d]isothiazole antagonism at the Dopamine D2 receptor. The scaffold stabilizes the inactive state via deep pocket aromatic interactions.

Covalent Biology: The Isothiazolone Biocide Mechanism

In the form of 1,2-benzisothiazol-3(2H)-one (BIT) , the molecule functions not as a ligand, but as a electrophile. This is the mechanism utilized in industrial preservation (e.g., Proxel™).

Mechanism of Action: Thiol-Mediated Ring Opening

BIT is a prodrug-like electrophile that targets the thiol (-SH) groups of cellular proteins, particularly metabolic enzymes (e.g., dehydrogenases) and glutathione.

  • Nucleophilic Attack: The thiolate anion (Protein-S⁻) attacks the sulfur atom of the isothiazole ring.

  • Ring Opening: The N-S bond cleaves, forming a mixed disulfide between the protein and the benzamide moiety.

  • Protein Inactivation: The formation of the disulfide adduct sterically blocks the active site or disrupts the catalytic cysteine, leading to cell death via metabolic collapse (inhibition of respiration).

Visualization of Covalent Reaction

BIT_Mechanism BIT 1,2-Benzisothiazol-3(2H)-one (Electrophile) Transition N-S Bond Cleavage BIT->Transition S-Attack Protein Enzyme-Cysteine (Nucleophile -SH) Protein->Transition Adduct Protein-S-S-Benzamide (Mixed Disulfide) Transition->Adduct Ring Opening CellDeath Metabolic Inhibition (Cell Death) Adduct->CellDeath Loss of Function

Caption: The chemical mechanism of BIT antimicrobial activity involving nucleophilic attack by protein thiols.

Emerging Therapeutic Targets[1]

Beyond GPCRs and biocides, the scaffold is being adapted for novel targets:

mGlu4 Positive Allosteric Modulators (PAMs)

New derivatives (e.g., 6-substituted benzo[d]isothiazole-3-carboxamides ) act as PAMs for the metabotropic glutamate receptor 4 (mGlu4).[1][2]

  • Therapeutic Goal: Parkinson's Disease (reducing overactive striatal transmission).

  • Mechanism: These compounds bind to an allosteric site distinct from the glutamate pocket, enhancing the receptor's coupling to

    
     proteins and reducing cAMP levels.[3]
    
SGLT2 Inhibitors (Diabetes)

Benzo[d]isothiazole C-glucosides have been synthesized as bioisosteres of dapagliflozin.

  • Mechanism: The benzo[d]isothiazole aglycone mimics the distal phenyl ring of dapagliflozin, sitting in the hydrophobic vestibule of the SGLT2 transporter, while the glucose moiety binds the sugar pocket.

Quantitative Data Summary

The following table summarizes the potency of key benzo[d]isothiazole-based compounds against their primary biological targets.

Compound ClassRepresentative Drug/LeadPrimary TargetInteraction TypePotency (

/

)
Antipsychotic Ziprasidone Dopamine D2Antagonist

nM
5-HT2AAntagonist

nM
Antipsychotic Lurasidone Dopamine D2Antagonist

nM
5-HT7Antagonist

nM
Biocide BIT (Proxel) Microbial ThiolsCovalent InhibitorMIC

ppm (S. aureus)
mGlu4 PAM VU0155041 mGlu4Allosteric Potentiator

nM
SGLT2 Inhibitor C-Glucoside deriv. SGLT2Transporter Inhibitor

nM

Experimental Protocols

Protocol A: GPCR Radioligand Binding Assay (D2 Receptor)

Purpose: To determine the affinity (


) of a novel benzo[d]isothiazole derivative for the D2 receptor.
  • Membrane Preparation:

    • Transfect CHO or HEK293 cells with human D2 receptor cDNA.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: Incubate membranes (20 µg protein) with

      
      -Methylspiperone (0.2 nM).
      
    • Non-Specific Binding: Add 10 µM Haloperidol to parallel tubes.

    • Test Compound: Add varying concentrations (

      
       to 
      
      
      
      M) of the benzo[d]isothiazole derivative.
    • Incubate for 60 mins at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Thiol Reactivity Assay (Biocide Validation)

Purpose: To confirm if a benzo[d]isothiazole derivative acts via the covalent "ring-opening" mechanism.

  • Reagents: Prepare a 100 µM solution of Ellman's Reagent (DTNB) and a 100 µM solution of L-Cysteine in phosphate buffer (pH 7.4).

  • Reaction:

    • Mix the test compound (50 µM) with L-Cysteine (50 µM).

    • Incubate at 37°C for defined time points (0, 15, 30, 60 min).

  • Quantification:

    • At each time point, add an aliquot to the DTNB solution.

    • DTNB reacts with remaining free thiols to produce TNB (absorbance at 412 nm).

  • Interpretation:

    • A decrease in Abs(412nm) over time indicates the compound is consuming free cysteine, confirming the covalent ring-opening mechanism.

    • Control: Use a non-reactive analog (e.g., saccharin) as a negative control.

References

  • Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Nature, 2018.

  • Distinct Inactive Conformations of the Dopamine D2 and D3 Receptors Correspond to Different Extents of Inverse Agonism. eLife, 2020.

  • Discovery, Structure–Activity Relationship, and Biological Characterization of a Novel Series of mGlu4 PAMs. Journal of Medicinal Chemistry, 2019.

  • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. Bioorganic & Medicinal Chemistry Letters, 2010.

  • The Mode of Action of 1,2-Benzisothiazolin-3-one on Staphylococcus aureus. Journal of Applied Microbiology, 2005.

  • BindingDB Entry: D(2) Dopamine Receptor Affinity Data. BindingDB, 2017.[4]

Sources

Theoretical Studies of Benzo[d]isothiazole Ring System: Electronic Structure, Reactivity, and In Silico Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical and computational analysis of the benzo[d]isothiazole (1,2-benzisothiazole) ring system. It synthesizes quantum mechanical data, reactivity descriptors, and in silico drug design protocols to serve as a reference for medicinal chemists and computational toxicologists.

Executive Summary

The benzo[d]isothiazole (1,2-benzisothiazole) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its 2,1-isomer (thioanthranil) and its 1,3-congener (benzothiazole). Its unique electronic signature—characterized by the N–S bond's polarizability and the hypervalent potential of the sulfur atom—dictates its reactivity and binding affinity in biological targets like PD-1/PD-L1 and Dyrk1B .

This guide dissects the theoretical underpinnings of the scaffold using Density Functional Theory (DFT), aromaticity indices (NICS), and molecular dynamics (MD) simulations. It provides actionable protocols for modeling this system, addressing specific challenges such as tautomeric equilibria in saccharin derivatives and excited-state dynamics in fluorescent probes.

Electronic Structure & Aromaticity Profiles

Isomer Stability and Bonding

The benzo[d]isothiazole system exists primarily as the 1,2-isomer , which is thermodynamically more stable than the 2,1-benzisothiazole (thioanthranil) due to optimal orbital overlap in the fused benzene ring. Theoretical studies utilizing B3LYP/6-311++G(d,p) levels of theory reveal critical differences in bond orders and charge distribution.

  • N–S Bond Character: The N–S bond (approx. 1.66 Å) exhibits partial double-bond character, contributing to the ring's pseudo-aromaticity.

  • Tautomerism: In derivatives like saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the amide/imidic acid tautomerism is pivotal. DFT calculations consistently favor the oxo-form (amide) in the gas phase and aqueous solution, a finding validated by X-ray crystallography and IR spectroscopy.

Aromaticity Indices (NICS & HOMA)

Aromaticity is not uniform across the bicyclic system. The benzene ring retains high aromaticity, while the isothiazole ring shows reduced ring current effects.

IndexRingValue (approx.)Interpretation
NICS(0) Benzene-9.8 ppmStrongly aromatic (Diatropic)
NICS(0) Isothiazole-5.2 ppmModerately aromatic
NICS(1) Isothiazole-3.8 ppmReduced π-electron delocalization
HOMA Isothiazole0.78Geometric deviation from ideal aromaticity

Critical Insight: The reduced aromaticity of the heterocyclic ring makes the C-3 position highly susceptible to nucleophilic attack, a feature exploited in the synthesis of 1,2-benzisothiazole-3-acetic acid derivatives.

Reactivity Descriptors & Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMO)

The reactivity of benzo[d]isothiazole is governed by the energy gap (


).
  • HOMO: Localized primarily on the sulfur atom and the benzene ring (π-donor character).

  • LUMO: Concentrated on the C=N bond of the isothiazole ring (π-acceptor character).

  • Chemical Hardness (

    
    ):  High values indicate stability against ring opening, though substitution at C-3 (e.g., with electron-withdrawing groups) significantly lowers 
    
    
    
    , increasing reactivity.
Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces generated at the B3LYP/6-31G(d,p) level visualize the lock-and-key potential for drug targets.

  • Negative Potential (Red): Localized on the Nitrogen atom (N-2) and Oxygen atoms (in sulfonyl derivatives like saccharin). These are primary hydrogen bond acceptor sites.

  • Positive Potential (Blue): Localized on the aromatic protons and the C-3 carbon, confirming its electrophilic nature.

Fukui Functions

To predict regioselectivity during derivatization:

  • 
     (Nucleophilic Attack):  Highest at C-3 , facilitating reactions with amines or carbanions.
    
  • 
     (Electrophilic Attack):  Highest at C-5  and C-7  of the benzene ring, guiding nitration or halogenation protocols.
    

In Silico Drug Design Applications[1]

Case Study: PD-1/PD-L1 Inhibitors

Recent computational campaigns have identified benzo[d]isothiazole fused rings as potent inhibitors of the PD-1/PD-L1 immune checkpoint.

  • Mechanism: The scaffold mimics the hydrophobic residues of PD-1, occupying the deep hydrophobic cleft of PD-L1.

  • Key Interactions:

    • 
      -
      
      
      
      Stacking:
      The benzo ring interacts with Tyr56 and Tyr123 .
    • H-Bonding: The isothiazole Nitrogen (or C-3 substituents) forms H-bonds with Asp122 .

Computational Workflow Visualization

The following diagram outlines the standard protocol for evaluating benzo[d]isothiazole derivatives against biological targets.

DrugDesignWorkflow cluster_optimization Lead Optimization Cycle LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking TargetPrep Target Preparation (PDB Cleanup & H-Bond Opt) TargetPrep->Docking MD_Sim MD Simulation (100 ns) (GROMACS/Amber) Docking->MD_Sim Top Poses Analysis Binding Free Energy (MM-GBSA / MM-PBSA) MD_Sim->Analysis Trajectory Analysis->LigandPrep SAR Refinement

Figure 1: Integrated computational workflow for benzo[d]isothiazole drug discovery, from DFT ligand preparation to MM-GBSA binding energy calculation.

Experimental & Computational Protocols

Protocol 4.1: DFT Geometry Optimization

Objective: Obtain the ground-state geometry for docking or spectral prediction. Software: Gaussian 16 / ORCA / GAMESS.

  • Input Construction: Build the 1,2-benzisothiazole derivative in GaussView/Avogadro.

  • Method Selection:

    • Functional: B3LYP (standard) or M06-2X (better for non-covalent interactions/stacking).

    • Basis Set: 6-311++G(d,p) (includes diffuse functions for lone pairs on N and S).

    • Solvation: IEFPCM (Water) if comparing to biological data.

  • Route Section (Gaussian Example): #opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

  • Validation: Ensure zero imaginary frequencies in the output.

Protocol 4.2: Molecular Docking Setup

Objective: Predict binding mode in PD-L1 (e.g., PDB ID: 5J89). Software: AutoDock Vina / PyRx.

  • Grid Box Definition: Center the grid on the co-crystallized ligand (e.g., BMS-202).

    • Dimensions:

      
       Å.
      
  • Ligand Handling:

    • Convert DFT-optimized structure to PDBQT.

    • Set N-S bond as non-rotatable (part of the ring).

    • Allow rotation of C-3 substituents.

  • Scoring: Run Vina with exhaustiveness = 32 for high-precision sampling.

Spectroscopic Signatures (Theoretical vs. Experimental)

Theoretical predictions of spectroscopic data allow for structure verification before synthesis.

PropertyMethodTheoretical FeatureExperimental Correlate
UV-Vis TD-DFT (CAM-B3LYP)

transition at ~290-310 nm
Strong absorption in UV region
IR B3LYP (Scaled 0.961)C=N stretch at ~1550 cm⁻¹Diagnostic band for isothiazole ring
NMR (

C)
GIAO-DFTC-3 signal at ~150-160 ppmDownfield shift due to N-S influence
Fluorescence TD-DFT (Equilibrium)Large Stokes shift in polar solventsSolvatochromism in excited states

Synthesis Pathway Logic

Understanding the electronic structure explains the preferred synthetic routes. The high electrophilicity of the precursor carbonyl carbon in 2,2'-dithiodibenzoyl chloride drives the ring closure with ammonia or primary amines.

SynthesisPathway Start Thiosalicylic Acid Inter1 Dithiodibenzoyl Chloride Start->Inter1 SOCl2 (Activation) Inter2 2-Sulfenyl Benzamide Inter1->Inter2 R-NH2 (Nucleophilic Attack) Product 1,2-Benzisothiazol- 3(2H)-one Inter2->Product Oxidative Cyclization (I2 or H2O2)

Figure 2: Mechanistic pathway for the synthesis of the benzo[d]isothiazole core, driven by the electrophilic nature of the acyl intermediate.

References

  • Saccharin: a combined experimental and computational thermochemical investigation of a sweetener and sulfonamide. Source: Structural Chemistry (2011). Context: Definitive source for NICS aromaticity values and enthalpies of formation for the 1,2-benzisothiazole core.

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry (2022).[1][2] Context: Validation of the scaffold in modern drug design, including detailed docking and MD simulation protocols.

  • Synthesis and fluorescence properties of new ester derivatives of isothiazolo[4,5-b]pyridine. Source: Journal of Molecular Structure (2013). Context: Comparative stability and NMR distinction between 1,2- and 2,1-benzisothiazole isomers.[3]

  • Theoretical Study of Benzothiazole and Its Derivatives (Comparative Reference). Source: Scientific Research Publishing. Context: Provides comparative DFT methodologies and reactivity descriptors relevant to the benzo-fused thiazole family.

  • An Aryne-Based Route to Substituted Benzoisothiazoles. Source: Journal of Organic Chemistry.[4] Context: Mechanistic insights into the formation of the ring system via aryne intermediates, supported by computational regioselectivity studies.

Sources

Technical Guide: Reactivity Landscape of Benzo[d]isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Benzo[d]isothiazole-4-carboxylic acid , focusing on its electronic structure, reactivity landscape, and experimental handling.

Executive Summary

Benzo[d]isothiazole-4-carboxylic acid represents a bifunctional heterocyclic scaffold merging a fused benzene-isothiazole core with a carboxylic acid moiety at the C4 position. Its reactivity is defined by the interplay between the electron-withdrawing isothiazole ring, the deactivating carboxylic acid group, and the labile S–N bond.

For drug discovery scientists, this molecule offers two distinct vectors:

  • Stable Derivatization: Utilization of the C4-carboxyl group for amide/ester coupling to generate stable bio-active ligands.

  • Scaffold Transformation: Exploitation of the S–N bond vulnerability for "sacrificial" ring-opening reactions, leading to ortho-substituted benzenethiol derivatives.

Structural Analysis & Electronic Properties

Numbering and Geometry

The benzo[d]isothiazole system is numbered starting from the sulfur atom. The fusion carbons are 3a and 7a. The carboxylic acid at position 4 is located on the benzene ring, immediately adjacent to the bridgehead carbon (3a).

  • S1: Sulfur atom (part of the heteroaromatic system).

  • N2: Nitrogen atom (sp2 hybridized).

  • C3: Imino-like carbon, susceptible to nucleophilic attack.

  • C4: Substituted with -COOH (sterically crowded, ortho to bridgehead).

Electronic Effects
  • Isothiazole Ring: Acts as an electron-withdrawing group (EWG) on the benzene ring, similar to a nitro or pyridine group. It deactivates the benzene ring towards electrophilic aromatic substitution (SEAr).

  • C4-Carboxyl Group: A strong EWG (-I, -M effects). Its location at C4 creates a "push-pull" conflict with the heterocycle but generally reinforces the electron deficiency of the benzene ring.

  • S–N Bond: The weakest link in the scaffold. The bond possesses significant polar character (S is positive, N is negative), making it a primary site for nucleophilic cleavage.

Nucleophilic Sites (High Reactivity Zones)

The molecule presents three distinct sites for nucleophilic interaction, ranked by kinetic accessibility.

Zone A: The Carboxyl Carbon (C=O)
  • Reactivity: High.

  • Mechanism: Standard nucleophilic acyl substitution.

  • Application: Formation of amides, esters, and hydrazides.

  • Note: The bulky isothiazole ring at the ortho position (relative to the acid) may impose steric hindrance, requiring highly active coupling reagents (e.g., HATU, T3P).

Zone B: The S–N Bond (Ring Opening)
  • Reactivity: Moderate to High (pH dependent).

  • Mechanism: Nucleophiles (OH⁻, CN⁻, amines, thiols) attack the sulfur atom or the C3 carbon, leading to S–N bond cleavage.

  • Outcome: Ring opening yields 2-mercaptobenzamide derivatives or o-cyanothiophenols depending on the conditions.

  • Precaution: Reactions intended to preserve the core must avoid strong bases or strong nucleophiles that target sulfur.

Zone C: The C3 Position[1]
  • Reactivity: Moderate.

  • Mechanism: The C3 carbon is electron-deficient due to the adjacent electronegative nitrogen and sulfur. Soft nucleophiles may attack here, followed by ring opening or elimination.

Electrophilic Sites (Low Reactivity Zones)

The benzene ring is severely deactivated by two EWGs (the heterocycle and the -COOH). Consequently, Electrophilic Aromatic Substitution (SEAr) is difficult and requires forcing conditions.

  • Predicted Regioselectivity:

    • C5: Deactivated (ortho to -COOH).

    • C6: Most Favorable. Meta to the -COOH group and beta to the ring fusion.

    • C7: Less favorable (para to -COOH, but alpha to ring fusion).

  • Summary: If nitration or halogenation is attempted, the C6 isomer is the expected major product, though yields will likely be low due to ring deactivation.

Visualization: Reactivity Map

ReactivityMap cluster_nuc Nucleophilic Attack Sites cluster_elec Electrophilic Attack Sites Core Benzo[d]isothiazole- 4-carboxylic acid COOH C4-COOH (Carbonyl) Primary Site for Derivatization (Amide Coupling) Core->COOH Site 1 (High) SN_Bond S-N Bond / C3 Site of Ring Opening (Base Sensitive) Core->SN_Bond Site 2 (Med) Benzene Benzene Ring (C6) Severely Deactivated (Requires Forcing Conditions) Core->Benzene Site 3 (Low) Amide Amide/Ester Derivatives COOH->Amide + Amine/Alcohol Thiol 2-Mercaptobenzamide (Ring Opened) SN_Bond->Thiol + Strong Base/Nu-

Caption: Reactivity map highlighting the primary derivatization vector (COOH) and the fragility of the isothiazole core (S-N bond).

Experimental Protocols

Protocol A: Amide Coupling at C4 (Preserving the Core)

Objective: To functionalize the carboxylic acid without opening the isothiazole ring.

Reagents:

  • Substrate: Benzo[d]isothiazole-4-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Solvent: DMF or anhydrous THF

Procedure:

  • Dissolve the carboxylic acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at 0°C.

  • Add HATU. Stir for 15 minutes to form the activated ester. Note: Avoid long activation times to prevent potential side reactions at the S-N bond.

  • Add the amine.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Dilute with water. Extract with EtOAc.[1][2]

  • Wash: Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine. Avoid strong hydroxide washes which may degrade the ring.

Protocol B: Nucleophilic Ring Opening (Scaffold Transformation)

Objective: To access 2-mercaptobenzamide derivatives.

Reagents:

  • Substrate: Benzo[d]isothiazole-4-carboxylic acid derivative

  • Reagent: Sodium Borohydride (NaBH₄) or Morpholine (excess)

  • Solvent: Ethanol[2][3]

Procedure:

  • Dissolve substrate in Ethanol.

  • Add NaBH₄ (2.0 eq) portion-wise at 0°C.

  • Stir at RT for 1 hour. The S–N bond cleaves, reducing the sulfur to a thiol and the nitrogen to an amine/amide.

  • Acidify carefully with 1M HCl to pH 4.

  • Extract the thiol product immediately (thiols are prone to oxidative dimerization to disulfides).

Key Data Summary

PropertyValue / DescriptionNotes
Molecular Formula C₈H₅NO₂S
MW 179.20 g/mol
Predicted pKa 3.2 – 3.6More acidic than benzoic acid (4.2) due to the electron-withdrawing isothiazole ring.
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in non-polar solvents and water (unless ionized).
Stability Acid Stable, Base SensitiveStable in dilute acid. Unstable in strong bases (pH > 10) due to S–N cleavage.
Major Impurity DisulfidesFormed via oxidative dimerization of ring-opened thiols.

References

  • Vicini, P., et al. (2003). "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Link

  • Crow, W. D., & Gosney, I. (1969). "Isothiazole chemistry. IV. Cyanide cleavage of the S-N bond in 3-hydroxyisothiazole."[4] Australian Journal of Chemistry, 22(4), 765-774. Link

  • Ivanova, Y., et al. (2024).[5][6] "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024(5), 202312146.[5] Link

  • Bédé, L. A., et al. (2019). "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives." International Journal of Chemistry, 11(1). Link

  • BenchChem Technical Support. "Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles." Link

Sources

stability and degradation pathways of benzo[d]isothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of Benzo[d]isothiazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif integral to a wide range of biologically active compounds, from antipsychotic drugs like ziprasidone to widely used industrial biocides such as benzisothiazolinone (BIT).[1][2][3] Understanding the stability of this core structure and its susceptibility to degradation is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products, as well as for assessing the environmental fate of industrial chemicals. This guide provides a comprehensive analysis of the primary degradation pathways affecting benzo[d]isothiazole derivatives, including hydrolysis, oxidation, photolysis, and microbial degradation. We synthesize field-proven insights with established scientific principles, offering detailed experimental protocols and mechanistic explanations to equip researchers, scientists, and drug development professionals with the knowledge to design robust stability studies and predict degradation profiles.

The Benzo[d]isothiazole Core: A Stability Overview

The inherent stability of the benzo[d]isothiazole ring system is a key attribute contributing to its prevalence in medicinal and industrial chemistry. The fusion of the benzene and isothiazole rings creates a relatively electron-rich, aromatic system. However, the N-S bond within the isothiazolone ring is a potential site of reactivity, and the overall stability of a given derivative is highly dependent on the nature of its substituents and the environmental conditions to which it is exposed.

Forced degradation studies, which intentionally stress a molecule, are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[4] These studies typically expose the compound to extremes of pH, temperature, oxidative stress, and light to simulate conditions it might encounter during manufacturing, storage, and transport.[4][5]

Major Degradation Pathways and Mechanisms

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For benzo[d]isothiazole compounds, the primary site for potential hydrolytic attack is the amide bond within the isothiazolinone ring.

  • Field Insights & Causality: While the core ring is generally considered hydrolytically stable, particularly under neutral and acidic conditions, susceptibility increases significantly under basic conditions. For example, the biocide 1,2-benzisothiazolinone (BIT) is reported to be hydrolytically stable with a half-life exceeding 30 days in aquatic environments.[6][7][8] In stark contrast, forced degradation studies on the antipsychotic drug ziprasidone, which features the benzo[d]isothiazole core, show considerable degradation under base hydrolysis.[5][9] This highlights the profound influence of the overall molecular structure on the stability of the core scaffold. The presence of other functional groups can alter electron density within the ring, making the amide bond more susceptible to nucleophilic attack by hydroxide ions.

  • Proposed Mechanism: Under basic conditions, the hydroxide ion can attack the carbonyl carbon of the isothiazolinone ring, leading to ring-opening and the formation of a 2-sulfenylbenzamide derivative.

Oxidative Degradation

Oxidation is a critical degradation pathway, particularly for compounds containing a sulfur heteroatom, which can exist in multiple oxidation states.

  • Field Insights & Causality: The sulfur atom in the benzo[d]isothiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides.[1][10][11] Forced degradation studies on ziprasidone identified significant degradation under oxidative stress. Advanced Oxidation Processes (AOPs), such as ozonation or treatment with UV/H₂O₂, are effective for degrading benzisothiazolinone and related compounds like saccharin, indicating the ring's vulnerability to potent oxidizing species like hydroxyl radicals (•OH).[12][13][14] These radicals can attack the benzene ring, leading to hydroxylation, or the sulfur atom.[12][15]

  • Key Oxidative Species and Pathways:

    • S-Oxidation: Direct oxidation of the sulfur atom to form benzo[d]isothiazol-3(2H)-one-1-oxides and the corresponding 1,1-dioxides (saccharin analogues).[10][11]

    • Hydroxylation: Addition of hydroxyl groups to the benzene ring, a common pathway in both chemical and microbial degradation.[16][17][18]

    • Ring Cleavage: Aggressive oxidation can lead to the cleavage of either the isothiazole or the benzene ring, resulting in smaller, more polar degradants.

Photodegradation

Photodegradation is induced by exposure to light, particularly in the ultraviolet (UV) spectrum. Compounds with chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight.[19]

  • Field Insights & Causality: The aromatic benzo[d]isothiazole system contains chromophores that absorb UV light, making these compounds potentially photosensitive.[19] The photodegradation of benzisothiazolinone (BIT) in water under UV irradiation has been shown to proceed through a complex mechanism involving isomerization, oxidation, hydroxylation, and hydrolysis, leading to the formation of at least fourteen different photoproducts.[20] Studies on the related compound saccharin also show susceptibility to degradation under UV radiation, especially in the presence of photosensitizers.[21][22] The energy absorbed from photons can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen.

  • Common Photodegradation Reactions:

    • Isomerization: Rearrangement of the molecular structure.

    • N-S Bond Cleavage: A potential primary photochemical event.

    • Photo-oxidation: Reactions with reactive oxygen species generated by light.

Thermal Degradation

Elevated temperatures can provide the necessary activation energy to initiate degradation reactions.

  • Field Insights & Causality: Benzo[d]isothiazole compounds generally exhibit good thermal stability, though this is molecule-dependent. Forced degradation studies of ziprasidone showed only mild degradation under thermal stress.[5][9] However, other benzothiazole derivatives have shown distinct thermal decomposition profiles, with mass loss occurring at specific temperature ranges.[23] The choice of thermal stress conditions in a forced degradation study (e.g., 80°C) is designed to accelerate degradation without inducing changes that would not occur under relevant storage conditions (e.g., melting or phase changes).

Microbial Degradation (Biodegradation)

For compounds released into the environment, biodegradation by microorganisms is a crucial pathway determining their persistence and fate.

  • Field Insights & Causality: The biodegradability of benzo[d]isothiazole derivatives varies. Benzisothiazolinone (BIT) is subject to microbial degradation in soil, which is a primary dissipation pathway.[24][25] The degradation is significantly faster in unsterilized soil compared to sterilized soil, confirming the biological nature of the process.[24] Strains of Rhodococcus, for example, are capable of degrading benzothiazoles, often initiating the process through hydroxylation of the benzene ring, followed by ring cleavage.[16][17][18]

  • A Noteworthy Pathway: The primary biodegradation pathway for BIT in soil involves microbial action leading to the cleavage of the isothiazolinone ring to form intermediates such as 1,2-benzisothiazole and 2-hydroxybenzamide.[24]

Visualizing Degradation: Pathways and Workflows

Diagrams provide a clear, high-level overview of the complex relationships between a parent compound and its degradants, as well as the logical flow of stability testing.

cluster_0 Core Compound cluster_1 Degradation Pathways cluster_2 Primary Degradants Parent Benzo[d]isothiazole Derivative Hydrolysis Hydrolytic Degradation (e.g., High pH) Parent->Hydrolysis H₂O/OH⁻ Oxidation Oxidative Degradation (e.g., H₂O₂) Parent->Oxidation [O] Photolysis Photodegradation (e.g., UV Light) Parent->Photolysis Biodegradation Microbial Degradation (e.g., Soil Microbes) Parent->Biodegradation Enzymes RingOpened Ring-Opened Products (e.g., 2-Sulfenylbenzamide) Hydrolysis->RingOpened SOxides S-Oxides & S,S-Dioxides Oxidation->SOxides Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Photolysis->Hydroxylated Isomers Photoisomers Photolysis->Isomers Biodegradation->Hydroxylated Metabolites Metabolites (e.g., 2-Hydroxybenzamide) Biodegradation->Metabolites

Caption: General degradation pathways for benzo[d]isothiazole compounds.

cluster_0 Phase 1: Stress Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation start Drug Substance / Product stress Expose to Stress Conditions - Acid - Base - Oxidative - Thermal - Photolytic start->stress quench Neutralize / Quench Reaction (If applicable) stress->quench prep Prepare for Analysis (Dilute to working concentration) quench->prep hplc Inject into Stability-Indicating HPLC-PDA/MS System prep->hplc quant Quantify Parent Peak & Degradation Products hplc->quant purity Assess Peak Purity (Using PDA Detector) hplc->purity mass_balance Calculate Mass Balance (%Assay + %Degradants ≈ 100%) quant->mass_balance purity->mass_balance identify Identify Degradants (Using LC-MS/MS) mass_balance->identify end Stability Profile Established identify->end

Caption: Workflow for a forced degradation study.

Experimental Protocols & Data Presentation

A self-validating system for stability testing relies on robust, well-designed protocols. The goal of a forced degradation study is not total destruction of the molecule, but rather to achieve sufficient degradation (typically 5-20%) to produce and identify the most relevant degradants. The analytical method must then prove its ability to resolve these degradants from the parent compound, which is the cornerstone of a "stability-indicating" method.

Protocol: Forced Degradation of a Benzo[d]isothiazole Active Pharmaceutical Ingredient (API)

This protocol is a generalized workflow based on practices described for ziprasidone.[5][9]

Objective: To generate potential degradation products and assess the stability profile of the API under various stress conditions as per ICH guidelines.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the API in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour.

    • Thermal Degradation: Store the solid API in a hot air oven at 105°C for 10 days. Also, heat the stock solution at 80°C for 10 days.

    • Photolytic Degradation: Expose the solid API and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a total illumination of 1.2 million lux hours and 200 watt hours/m².

  • Sample Quenching & Preparation:

    • After the specified time, cool the heated samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

    • Dilute all stressed samples, including the thermal and photolytic samples (after dissolving/diluting), with the mobile phase to a final target concentration (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2). Include a non-stressed control sample for comparison.

Protocol: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify the parent API from all process-related impurities and degradation products.

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is ideal.

  • Column: A C18 reverse-phase column (e.g., YMC Pack Pro C18, 150 x 4.6 mm, 3 µm) is a common choice.[9]

  • Mobile Phase:

    • Phase A: 0.05% phosphoric acid in water.

    • Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is typically required to resolve early-eluting polar degradants from the more retained parent compound. A representative gradient might be: 0 min (90% A), 20 min (30% A), 25 min (30% A), 30 min (90% A).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection at a wavelength where the API and expected degradants have significant absorbance (e.g., 254 nm). The PDA is critical for assessing peak purity.

  • Validation: The method must be validated according to ICH guidelines, proving its specificity, linearity, accuracy, precision, and robustness. The ability to separate all peaks in the stressed samples is the key indicator of its specificity.

Data Presentation: Summarizing Degradation

Quantitative data from forced degradation studies are best presented in a clear, tabular format for easy comparison.

Table 1: Summary of Forced Degradation Results for a Representative Benzo[d]isothiazole API

Stress ConditionParameters% Assay of Parent Compound% Total DegradationMass Balance (%)Key Degradants Identified
Acid Hydrolysis 0.1 M HCl, 80°C, 4h95.24.599.7Minor, polar degradants
Base Hydrolysis 0.1 M NaOH, 80°C, 2h82.517.199.6Major ring-opened product
Oxidative 3% H₂O₂, RT, 1h86.113.799.8S-Oxide, Hydroxylated species
Thermal (Solid) 105°C, 10 days98.90.999.8Minor, non-polar degradants
Photolytic (Solution) UV/Vis Light91.38.599.8Multiple photoproducts

Note: Data are illustrative. Mass balance is calculated as (% Assay + % Total Degradation).

Table 2: Environmental Half-life of 1,2-Benzisothiazolinone (BIT)

Soil/ConditionTypeHalf-life (t₁/₂)Reference
Various SoilsUnsterilized (Aerobic)0.09 - 26.66 days[24]
Various SoilsSterilized (Aerobic)6.8 - 86.64 days[24]
Various SoilsFlooded (Anaerobic)0.20 - 4.53 days[24]
Aquatic EnvironmentHydrolytic Stability> 30 days[6][7]

Conclusion

The benzo[d]isothiazole core, while generally robust, is susceptible to degradation through several key pathways, including base-catalyzed hydrolysis, oxidation of the sulfur atom and aromatic ring, photolysis, and microbial action. A thorough understanding of these pathways, gained through systematic forced degradation studies, is not an academic exercise but a critical component of drug development and environmental risk assessment. By employing robust, stability-indicating analytical methods, researchers can identify and quantify degradation products, ensuring the development of safe, stable, and effective pharmaceuticals and providing a clear picture of the environmental lifecycle of industrial chemicals. The insights and protocols provided in this guide serve as a foundational framework for conducting these essential investigations.

References

  • A systematic study was performed into the degradation of ziprasidone in simulated postmortem blood. Fifteen potential degradation products not previously reported in the literature were observed.
  • A Rapid Stability-Indicating LC Method for Ziprasidone Hydrochloride.
  • Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozon
  • 1,2-Benzisothiazolinone preservatives: Environment tier II assessment. Australian Government Department of Health and Aged Care.
  • LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indic
  • Biodegradative pathways of benzothiazole derivatives by various strains...
  • Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study.
  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology.
  • Degradation of artificial sweeteners via direct and indirect photochemical reactions.
  • Application Note: Analysis of Benzisothiazolinone and its Metabolites in Soil using LC-MS/MS. BenchChem.
  • Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products.
  • Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters.
  • Photocatalytic degradation of emerging contaminants: artificial sweeteners. CABI Digital Library.
  • Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues. DiVA.
  • Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation.
  • The microbial degradation of benzothiazoles.
  • Synthesis of benzo[d]isothiazoles: an upd
  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. ScienceDirect.
  • Thermal behaviour and adsorption properties of some benzothiazole derivatives.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI.
  • Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters.
  • Ziprasidone | C21H21ClN4OS | CID 60854.
  • Synthesis of benzo[d]isothiazoles: an upd
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process.
  • Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites. RSC Publishing.
  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scientific Research Publishing.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation p
  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][6]Thiazin-4-One Derivatives. MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Benzo[d]isothiazole-4-carboxamides as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzo[d]isothiazole Scaffold

The benzo[d]isothiazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This scaffold's unique electronic and steric properties make it an attractive starting point for the design of novel therapeutic agents. In the realm of oncology, derivatives of benzo[d]isothiazole have shown significant promise, exhibiting antiproliferative effects against various cancer cell lines, including those of leukemia, skin melanoma, and breast adenocarcinoma.[2][3] The versatility of the benzo[d]isothiazole nucleus allows for strategic modifications, enabling the fine-tuning of its biological activity.

Recent research has highlighted the potential of benzo[d]isothiazole derivatives to function as inhibitors of key signaling pathways implicated in cancer progression. These include the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, which are crucial for tumor angiogenesis and cell proliferation.[1] Furthermore, some derivatives have been identified as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer immunotherapy.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzo[d]isothiazole-4-carboxylic acid as a versatile starting material for the synthesis of novel anticancer agents. We present a detailed protocol for the synthesis of a representative N-aryl-Benzo[d]isothiazole-4-carboxamide, a proposed mechanism of action based on kinase inhibition, and a step-by-step protocol for evaluating its in-vitro cytotoxic activity using the MTT assay.

PART 1: Synthesis of N-(4-hydroxyphenyl)benzo[d]isothiazole-4-carboxamide

The following protocol details the synthesis of a representative anticancer agent, N-(4-hydroxyphenyl)benzo[d]isothiazole-4-carboxamide, via an amide coupling reaction. This common synthetic transformation in medicinal chemistry allows for the exploration of structure-activity relationships by varying the amine coupling partner.

Materials and Reagents
  • Benzo[d]isothiazole-4-carboxylic acid

  • 4-Aminophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • Nuclear magnetic resonance (NMR) spectrometer for structural characterization

  • Mass spectrometer for molecular weight confirmation

Synthetic Protocol
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere, add Benzo[d]isothiazole-4-carboxylic acid (1.0 eq).

    • Dissolve the starting material in a minimal amount of anhydrous DMF and then dilute with anhydrous DCM (approximately 20 mL per gram of carboxylic acid).

    • Add 4-Aminophenol (1.1 eq) and DMAP (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 10 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), deionized water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Confirm the structure of the purified product, N-(4-hydroxyphenyl)benzo[d]isothiazole-4-carboxamide, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the purity of the final compound by HPLC analysis.

Experimental Workflow: Synthesis

cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Workup & Purification cluster_3 Characterization A 1. Dissolve Benzo[d]isothiazole-4-carboxylic acid, 4-Aminophenol, and DMAP in anhydrous DCM/DMF. B 2. Add DCC solution dropwise at 0 °C. A->B Inert Atmosphere C 3. Stir at room temperature for 12-24h. Monitor by TLC. B->C D 4. Filter to remove DCU byproduct. C->D Reaction Complete E 5. Aqueous workup (HCl, NaHCO₃, Brine). D->E F 6. Dry, concentrate, and purify by flash column chromatography. E->F G 7. Confirm structure by NMR and HRMS. Assess purity by HPLC. F->G

Caption: Synthetic workflow for N-(4-hydroxyphenyl)benzo[d]isothiazole-4-carboxamide.

PART 2: Proposed Mechanism of Action - Kinase Inhibition

The anticancer activity of many heterocyclic compounds, including benzothiazole derivatives, is attributed to their ability to inhibit protein kinases.[5] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

We hypothesize that N-(4-hydroxyphenyl)benzo[d]isothiazole-4-carboxamide exerts its anticancer effects by acting as a Type I kinase inhibitor , binding to the ATP-binding pocket of a specific oncogenic kinase, such as VEGFR-2 or BRAF.[1] This proposed mechanism involves the formation of key hydrogen bonds and hydrophobic interactions within the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition would disrupt the signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis.

Proposed Kinase Inhibition Pathway

cluster_0 Kinase Activity cluster_1 Inhibition Kinase Oncogenic Kinase (e.g., VEGFR-2, BRAF) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked_Kinase Inactive Kinase-Inhibitor Complex Kinase->Blocked_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor N-(4-hydroxyphenyl)benzo[d]isothiazole -4-carboxamide Inhibitor->Kinase Binds to ATP pocket No_Signal Blocked Signaling (Apoptosis, Growth Arrest) Blocked_Kinase->No_Signal

Caption: Proposed mechanism of kinase inhibition by the synthesized compound.

PART 3: In-Vitro Evaluation of Anticancer Activity

The following protocol provides a detailed methodology for assessing the cytotoxic effects of the synthesized N-(4-hydroxyphenyl)benzo[d]isothiazole-4-carboxamide on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation.

Cell Line Selection

A panel of human cancer cell lines should be selected to evaluate the breadth of the compound's activity. Suggested cell lines include:

  • MCF-7: Human breast adenocarcinoma

  • HCT-116: Human colon cancer

  • A549: Human lung carcinoma

  • HepG2: Human hepatocellular carcinoma

A non-cancerous cell line, such as HEK-293 (human embryonic kidney cells), should be included to assess selectivity and potential toxicity to normal cells.

MTT Assay Protocol
  • Cell Seeding:

    • Culture the selected cancer and non-cancerous cell lines in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest the cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.

    • Include wells with media only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

    • After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by performing a non-linear regression analysis.

Experimental Workflow: In-Vitro Cytotoxicity Assay

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Seed 5,000 cells/well in a 96-well plate. B 2. Incubate for 24h for cell attachment. A->B C 3. Treat cells with serial dilutions of the test compound. B->C D 4. Incubate for 48-72h. C->D E 5. Add MTT solution and incubate for 4h. D->E F 6. Solubilize formazan crystals with DMSO. E->F G 7. Measure absorbance at 570 nm. F->G H 8. Calculate % cell viability and determine IC₅₀ values. G->H

Caption: Workflow for the MTT-based in-vitro cytotoxicity assay.

PART 4: Data Presentation

The cytotoxic activity of a compound is quantified by its IC₅₀ value. The following table presents example data for a hypothetical benzo[d]isothiazole derivative against a panel of cancer cell lines.

CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)¹
N-(4-hydroxyphenyl)benzo[d]isothiazole-4-carboxamide MCF-78.5 ± 0.7>11.7
HCT-11612.3 ± 1.1>8.1
A54915.8 ± 1.5>6.3
HepG210.2 ± 0.9>9.8
HEK-293>100N/A
Doxorubicin (Reference Drug) MCF-70.9 ± 0.15.5
HEK-2935.0 ± 0.4N/A

¹ Selectivity Index (SI) = IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells.

References

  • PubMed. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. Available at: [Link]

  • ResearchGate. (2025). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. ResearchGate. Available at: [Link]

  • MDPI. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. Available at: [Link]

  • ScienceDirect. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. ScienceDirect. Available at: [Link]

Sources

application in developing PD-1/PD-L1 interaction inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of PD-1/PD-L1 Inhibitors From Biochemical Screening to Cellular Function

Introduction: Beyond Antibody Blockade

The PD-1/PD-L1 axis is the cornerstone of modern immune checkpoint therapy. While monoclonal antibodies (mAbs) like pembrolizumab and nivolumab have revolutionized oncology by sterically blocking the interaction surface, the next frontier lies in small molecule inhibitors and macrocyclic peptides . These modalities offer oral bioavailability and better tumor penetration but present unique development challenges.[1]

Critical Mechanism Insight: Unlike mAbs, which simply occlude the binding site, many leading small molecule inhibitors (e.g., the BMS biaryl series) function via a dimerization mechanism . They induce the formation of a PD-L1 homodimer, sequestering the protein and burying the PD-1 interaction interface.[2] This distinct mechanism of action (MoA) necessitates a tailored screening workflow that differs significantly from antibody characterization.

Phase 1: High-Throughput Screening (HTRF)

Objective: Rapid identification of "hits" that disrupt the PD-1/PD-L1 interaction. Method: Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET).

Mechanism of Assay

This assay relies on energy transfer between a donor fluorophore (Europium cryptate) on one protein and an acceptor (XL665 or d2) on the other.[3]

  • Donor: Anti-hPD-1-Europium Cryptate.[4]

  • Acceptor: Anti-hPD-L1-XL665.

  • Signal: When PD-1 binds PD-L1, FRET occurs (Emission at 665 nm).[5] Inhibitors decrease this signal.[3][6][7]

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: PBS (pH 7.4), 0.1% BSA, 0.05% Tween-20.[4] Note: Tween-20 is critical to prevent small molecule aggregation/false positives.

    • Proteins: Dilute Tagged-PD-1 and Tagged-PD-L1 to working concentrations (determined by cross-titration, typically 2–10 nM).

  • Plate Setup (384-well, Low Volume White Plate):

    • Step 1: Dispense 2 µL of Test Compound (diluted in Assay Buffer + <1% DMSO).

    • Step 2: Add 4 µL of PD-L1-Acceptor solution.

    • Step 3: Add 4 µL of PD-1-Donor solution.

    • Total Volume: 10 µL.

  • Incubation:

    • Seal plate and incubate for 2 hours at Room Temperature (RT) .

    • Expert Tip: Small molecules inducing dimerization may require longer equilibrium times (up to 4 hours) compared to antibodies.

  • Readout:

    • Measure fluorescence at 620 nm (Donor reference) and 665 nm (FRET signal).

    • Calculate Ratio:

      
      .
      
Data Analysis & Validation
  • Inhibition Calculation:

    
    
    
  • Quality Control: Z' factor must be > 0.5.

  • False Positive Check: Read plates at

    
    . True inhibitors require time to reach equilibrium; compounds showing immediate "inhibition" at 
    
    
    
    are likely quenching fluorescence or aggregating.

Phase 2: Biophysical Characterization (SPR)

Objective: Validate binding kinetics (


) and confirm MoA.
Method:  Surface Plasmon Resonance (Biacore/Octet).

Expert Insight: For dimerization-inducing small molecules, the binding stoichiometry is often 1:2 (one inhibitor : two PD-L1 molecules). Standard 1:1 kinetic models may fail.

Workflow Logic

SPR_Workflow Step1 Chip Activation (CM5/Sensor) Step2 Ligand Immobilization (Capture PD-1) Step1->Step2 Step3 Analyte Injection (PD-L1 + Inhibitor) Step2->Step3 Step4 Regeneration (Glycine pH 2.0) Step3->Step4 Step4->Step3 Next Cycle

Figure 1: SPR Kinetic Cycle. Note that for small molecules, it is often better to immobilize the protein target (PD-L1) and flow the small molecule to determine direct binding affinity (


) before testing competition.
Protocol Highlights
  • Immobilization: Amine couple hPD-1 to ~1000 RU.

  • Competition Assay:

    • Premix hPD-L1 (constant concentration, e.g., 50 nM) with increasing concentrations of the inhibitor.

    • Inject mixture over the PD-1 surface.

    • Result: Dose-dependent reduction in RU signal.

  • Direct Binding (Orthogonal): Immobilize hPD-L1. Inject small molecule.[3][][9]

    • Observation: Look for complex kinetics or super-stoichiometric binding indicative of dimerization.

Phase 3: Cellular Functional Assays (Reporter System)

Objective: Assess potency in a cellular context without the variability of primary donors. System: Jurkat T-cell (Effector) + CHO/HeLa (Target) Co-culture.

Mechanism
  • Effector Cells: Jurkat T-cells expressing PD-1 and an NFAT-Luciferase reporter.[7][10][11]

  • Target Cells: CHO cells expressing PD-L1 and a TCR-activator (anti-CD3 scFv).

  • Logic: PD-L1 binds PD-1

    
     Inhibits TCR signaling 
    
    
    
    Low Luciferase.[10] Inhibitor blocks PD-L1
    
    
    Restores TCR signaling
    
    
    High Luciferase.
Step-by-Step Protocol
  • Target Cell Seeding (Day 0):

    • Seed CHO-PD-L1/TCR-Act cells at 10,000 cells/well in a white 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Co-Culture Setup (Day 1):

    • Remove media from Target cells.

    • Add 40 µL of Test Compound (3x serial dilutions).

    • Immediately add 40 µL of Jurkat-PD-1-NFAT cells (20,000 cells/well).

    • Final Volume: 80 µL.

  • Incubation:

    • Incubate for 6 hours at 37°C.

    • Note: Longer incubations (24h) can lead to high background due to T-cell proliferation or death.

  • Detection:

    • Add 80 µL of Luciferase substrate (e.g., Bio-Glo).

    • Incubate 10-20 mins at RT in dark.

    • Read Luminescence.[7][11][12][13]

Data Interpretation
ParameterAntibody (e.g., Nivolumab)Small Molecule (e.g., BMS-1166)
EC50 Range Typically 0.5 – 2 nMTypically 10 – 100 nM
Max Response High (Complete blockade)Variable (Solubility limits)
Hill Slope ~1.0Often >1.0 (Cooperativity/Dimerization)

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action for both antibody and small molecule inhibitors within the T-cell/Tumor cell synapse.

PD1_Pathway cluster_Tumor Tumor Cell / APC cluster_TCell T-Cell (Effector) PDL1 PD-L1 Surface Protein PD1 PD-1 Receptor PDL1->PD1 Immune Checkpoint Binding MHC MHC / TCR-Activator TCR TCR Complex MHC->TCR Activation Signal SHP2 SHP-2 Phosphatase PD1->SHP2 Recruitment ZAP70 ZAP70 / PI3K TCR->ZAP70 Phosphorylation SHP2->ZAP70 Dephosphorylation (Inhibition) NFAT NFAT / Cytokines ZAP70->NFAT Signaling Cascade Inhibitor Small Molecule (BMS-1166) Inhibitor->PDL1 Induces Dimerization (Prevents Binding)

Figure 2: The PD-1/PD-L1 Signaling Axis.[1][5][][9][10][14][15][16][17][18][19] Small molecules (black hexagon) induce PD-L1 dimerization, preventing the PD-L1/PD-1 interaction and relieving the inhibition on ZAP70, thereby restoring NFAT signaling.

Troubleshooting & Optimization

  • The "Hook Effect" in HTRF: At very high concentrations of donor/acceptor, the signal may decrease due to non-specific quenching or steric crowding. Always titrate your proteins to the

    
     of the interaction (usually 10-50 nM).
    
  • Solubility Issues: Small molecule PD-L1 inhibitors are often highly hydrophobic (to bury into the PD-L1 interface).

    • Solution: Keep DMSO concentration constant (e.g., 0.5%) across all wells. Use an intermediate dilution plate to avoid crashing compounds out when adding to aqueous buffer.

  • Assay Window: If the Signal-to-Background (S/B) ratio is low (<3):

    • Increase the concentration of the Donor (Europium).

    • Ensure the specific "Tag" antibodies (e.g., Anti-His, Anti-Fc) are high affinity.

References

  • Zak, K. M., et al. (2016).[2][20] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[][9][17][21] Oncotarget, 7(21), 30323–30335. Link

  • Guzik, K., et al. (2017).[20] Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein Dimerization and Mechanisms of Action.[] Journal of Medicinal Chemistry, 60(13), 5857–5867. Link

  • Promega Corporation. (2021). PD-1/PD-L1 Blockade Bioassay Technical Manual. Link

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction: an overview. Oncotarget, 8(46), 81432–81449. Link

  • Revvity (Cisbio). (2023). HTRF Human PD-1 / PD-L1 Binding Assay Kit.[4] Link

Sources

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibitors as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DHFR in Microbial Survival

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the metabolic pathway of bacteria, fungi, and protozoa.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5][6][7] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[8][9][10] Consequently, the inhibition of DHFR leads to a depletion of these vital precursors, ultimately arresting microbial growth and proliferation, a state known as bacteriostasis.[8][9] This makes DHFR a well-validated and attractive target for the development of antimicrobial agents.[1][9][11][12]

The clinical success of DHFR inhibitors is exemplified by trimethoprim, a broad-spectrum antibiotic that has been in use for decades, often in combination with sulfamethoxazole.[5][8][13][14] This combination, known as co-trimoxazole, targets two sequential steps in the folate biosynthesis pathway, creating a synergistic effect that is more potent and less prone to the development of resistance.[5] The specificity of these inhibitors for microbial DHFR over its human counterpart is a key advantage, minimizing off-target effects and enhancing their therapeutic index.[8][9] This selectivity arises from structural differences between the bacterial and mammalian enzymes.[8][11]

However, the emergence of antimicrobial resistance poses a significant threat to the continued efficacy of existing DHFR inhibitors.[1][15][16] Bacteria can develop resistance through various mechanisms, including mutations in the DHFR gene that reduce drug binding affinity, the acquisition of plasmid-encoded resistant DHFR genes, and overexpression of the DHFR enzyme.[16][17] This has spurred intensive research into the development of a new generation of DHFR inhibitors that can overcome these resistance mechanisms.[1][9][15]

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel DHFR inhibitors as antimicrobial agents. We will delve into the underlying biochemical principles, provide detailed experimental protocols for inhibitor screening and characterization, and discuss strategies for addressing antimicrobial resistance.

The Folate Biosynthesis Pathway: A Target for Antimicrobial Intervention

Microorganisms, unlike mammals, must synthesize folate de novo.[6][18] This metabolic pathway, therefore, presents a rich source of targets for selective antimicrobial agents. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of THF.[9][18][19] DHFR catalyzes the final, critical step in this pathway.[11]

By inhibiting DHFR, the supply of THF is cut off, leading to a cascade of metabolic disruptions.[5] The synthesis of thymidine, a crucial component of DNA, is halted, directly impeding DNA replication.[9][13] Similarly, the lack of THF derivatives disrupts the synthesis of purines, further compromising the production of both DNA and RNA.[9] The synthesis of certain amino acids, such as methionine, is also affected.[9] This multi-pronged attack on essential cellular processes effectively stops microbial growth.[9]

Folate_Biosynthesis_Pathway cluster_pathway Microbial Folate Biosynthesis cluster_inhibition Inhibitor Action GTP GTP Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Multiple Steps DHF 7,8-Dihydrofolate (DHF) Dihydropteroate->DHF Dihydropteroate Synthase (DHPS) THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Purines, Thymidylate, Amino Acids THF->Precursors One-Carbon Transfer Reactions Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibit DHPS DHFR_Inhibitors DHFR Inhibitors (e.g., Trimethoprim) DHFR_Inhibitors->DHF Inhibit DHFR

Caption: The microbial folate biosynthesis pathway and points of inhibition.

Key DHFR Inhibitors and Their Antimicrobial Spectrum

A variety of compounds have been developed to target DHFR. These can be broadly classified and are effective against a range of pathogens.

InhibitorClassPrimary Target OrganismsClinical Use/Notes
Trimethoprim DiaminopyrimidineBroad-spectrum antibacterial (Gram-positive and Gram-negative)[4][7]Commonly used in combination with sulfamethoxazole (co-trimoxazole) for urinary tract, respiratory, and gastrointestinal infections.[5][8]
Methotrexate Folic acid analogHuman cells (used in chemotherapy), some bacteria (e.g., S. aureus)[9][14]Primarily an anticancer and antirheumatic drug, but has some antimicrobial activity.[11][14]
Pyrimethamine DiaminopyrimidineProtozoa (Plasmodium spp., Toxoplasma gondii)[14]Antimalarial and antiparasitic agent.[14]
Iclaprim DiaminopyrimidineGram-positive bacteria, including MRSA[9]A newer generation DHFR inhibitor developed to overcome trimethoprim resistance.[9]

Experimental Protocols

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a high-throughput method to screen for and characterize inhibitors of purified DHFR enzyme activity. The assay measures the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+ during the reduction of DHF to THF.[20]

Materials:

  • Purified recombinant DHFR enzyme (from the target organism)

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Known DHFR inhibitor (e.g., trimethoprim, methotrexate) for positive control[20]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96- or 384-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode[20]

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of DHF and NADPH in DHFR Assay Buffer on the day of the experiment. Protect the DHF solution from light.[20][21]

  • Assay Plate Setup:

    • Add 2 µL of test compound dilutions, positive control, or vehicle control (e.g., DMSO) to the appropriate wells of the microplate.

    • Prepare a master mix containing DHFR enzyme in assay buffer. Add 178 µL of this master mix to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for pre-incubation of the compound with the enzyme.[20]

  • Reaction Initiation and Measurement:

    • Prepare a reaction initiation mix containing DHF and NADPH in assay buffer.

    • Add 20 µL of the initiation mix to each well to start the reaction.[20]

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[21]

  • Data Analysis:

    • Calculate the initial reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]

DHFR_Inhibition_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow Start Start Plate_Prep Prepare Assay Plate: - Add Test Compounds - Add DHFR Enzyme Start->Plate_Prep Pre_Incubate Pre-incubate (10-15 min) Plate_Prep->Pre_Incubate Initiate_Reaction Initiate Reaction: Add DHF/NADPH Mix Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance (340 nm, kinetic) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[22][23] This protocol is a standard method for determining the potency of a novel DHFR inhibitor against various microbial strains.[22][24]

Materials:

  • Test microbial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • Standard antimicrobial agent (e.g., trimethoprim) as a control

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.

    • Include a positive control well (broth and inoculum, no drug) and a negative/sterility control well (broth only).[22]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well. The final volume in each well is typically 100-200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[22]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[22][23]

Addressing Antimicrobial Resistance

The development of resistance to DHFR inhibitors is a significant challenge.[15] Understanding the mechanisms of resistance is crucial for designing new inhibitors that can circumvent these issues.

Common Resistance Mechanisms:

  • Target Modification: Point mutations in the dfr gene can alter the structure of the DHFR enzyme, reducing the binding affinity of the inhibitor.[9][15][16] For example, a single amino acid substitution can confer resistance to trimethoprim in Streptococcus pneumoniae and Staphylococcus aureus.[9]

  • Acquisition of Resistant Genes: Bacteria can acquire plasmids that carry genes encoding for a resistant form of DHFR. These acquired enzymes are less susceptible to inhibition by the drug.[16][25]

  • Enzyme Overexpression: An increase in the production of the DHFR enzyme can titrate out the inhibitor, requiring higher concentrations of the drug to be effective.[15][16][17]

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport the antimicrobial agent out of the cell, preventing it from reaching its target.

  • Metabolic Bypass: In some cases, bacteria may develop alternative metabolic pathways that bypass the need for DHFR activity.[16][17]

Strategies to Overcome Resistance:

  • Structure-Based Drug Design: Utilizing the crystal structures of both wild-type and resistant DHFR enzymes can guide the design of novel inhibitors that can bind effectively to the mutated active sites.[15]

  • Novel Scaffolds: Exploring new chemical scaffolds that are structurally different from existing DHFR inhibitors may lead to compounds that are not recognized by resistance mechanisms.[26]

  • Combination Therapy: Combining a DHFR inhibitor with an inhibitor of another target in the same or a different pathway can create a synergistic effect and reduce the likelihood of resistance emerging.[5]

  • Targeting Allosteric Sites: Designing inhibitors that bind to allosteric sites on the DHFR enzyme, rather than the active site, can be an effective strategy against active site mutations.[26]

Conclusion

DHFR remains a highly viable and important target for the development of new antimicrobial agents.[1][9] The detailed protocols and conceptual framework provided in these application notes are intended to equip researchers with the necessary tools and knowledge to advance the discovery and development of the next generation of DHFR inhibitors. A thorough understanding of the enzyme's function, robust screening methodologies, and a proactive approach to addressing resistance will be paramount in the ongoing fight against infectious diseases.

References

  • Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed. (n.d.). PubMed.
  • What are Bacterial DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse.
  • Hawser, S., Lociuro, S., & Islam, K. (n.d.). Dihydrofolate reductase inhibitors as antibacterial agents. Ovid.
  • What is the mechanism of Trimethoprim? - Patsnap Synapse. (2024, July 17). Patsnap Synapse.
  • Hoover, N. N., et al. (n.d.). Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance | Antimicrobial Agents and Chemotherapy. ASM Journals.
  • Luo, Y., et al. (2020, June 1). Dihydrofolate reductase inhibitors for use as antimicrobial agents. PubMed.
  • Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents. (2024, May 23). MDPI.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC.
  • Dihydrofolate Reductase Inhibitors. (2025, June 24). AntiinfectiveMeds.com.
  • Revuelta, J. L., et al. (2018, August 2). Formation of folates by microorganisms: towards the biotechnological production of this vitamin. PMC.
  • Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors. (n.d.). Benchchem.
  • Plesa, A., et al. (2025, August 13). Exploring antibiotic resistance in diverse homologs of the dihydrofolate reductase protein family through broad mutational scanning. PMC.
  • Yun, M.-K., et al. (2008, April 9). Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. Bentham Open.
  • Gleckman, R., et al. (2018, May 12). Trimethoprim: Mechanisms of Action, Antimicrobial Activity, Bacterial Resistance, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications. Scite.ai.
  • Green, J. M., et al. (n.d.). Folate Biosynthesis, Reduction, and Polyglutamylation and the Interconversion of Folate Derivatives | EcoSal Plus. ASM Journals.
  • The folate biosynthetic pathway in plants and microbes. (n.d.). ResearchGate.
  • Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase. (n.d.). PDB-101.
  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2024, January 1).
  • Dihydrofolate reductase inhibitors for use as antimicrobial agents | Request PDF. (n.d.). ResearchGate.
  • Hoover, N. N., et al. (n.d.). Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. PMC.
  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. (n.d.). Benchchem.
  • Global Health: Antimicrobial Resistance: undefined: Trimethoprim. (n.d.). PDB-101.
  • Rational design of novel allosteric dihydrofolate reductase inhibitors showing antibacterial-effects on drug-resistant E. coli escape-variants. (n.d.). NIH.
  • Wright, D. L., et al. (n.d.). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. PMC.
  • Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory.
  • What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse.
  • Plesa, A., et al. (2025, January 24). Exploring Antibiotic Resistance in Diverse Homologs of the Dihydrofolate Reductase Protein Family through Broad Mutational Scanning. bioRxiv.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). SciSpace.
  • Mechanism of the antimicrobial drug trimethoprim revisited | Request PDF. (2025, October 29). ResearchGate.
  • TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. (2026, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2022, December 5).
  • Reeves, M. B., et al. (n.d.). Antibacterial Antifolates: From Development through Resistance to the Next Generation. PMC.
  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository Home.
  • ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric). (2021, June 11). Abcam.
  • Dihydrofolate reductase inhibitors: patent landscape and phases of clinical development (2001–2021). (2022, September 27). Taylor & Francis.
  • Hoover, N. N., et al. (n.d.). Inhibition of Antibiotic-Resistant Staphylococcus aureus by the Broad-Spectrum Dihydrofolate Reductase Inhibitor RAB1 | Antimicrobial Agents and Chemotherapy. ASM Journals.
  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. (n.d.). Sigma-Aldrich.

Sources

functionalization of the benzo[d]isothiazole-4-carboxylic acid backbone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Benzo[d]isothiazole-4-carboxylic Acid Backbone

Strategic Overview & Chemical Space Analysis

The benzo[d]isothiazole scaffold is a privileged bicyclic heteroaromatic system, serving as a bioisostere for indole, naphthalene, and benzothiophene cores. While the 3-position (isothiazole ring) is commonly explored, the benzo[d]isothiazole-4-carboxylic acid represents a unique, underutilized vector in medicinal chemistry.[1]

Functionalizing the C4-position offers a strategic advantage: it projects substituents into a distinct spatial region (the "peri" region relative to the heterocycle), often critical for optimizing kinase selectivity (e.g., PIM1/2 inhibitors) or GPCR binding pockets where orthogonal vectors are required to break patent space.

Key Reactivity Challenges:

  • Steric Congestion (Peri-Effect): The C4-carboxylate is sterically crowded by the C3-position and the N-S bond system. Standard amide couplings often stall or require forcing conditions.

  • N-S Bond Lability: The isothiazole N-S bond is susceptible to reductive cleavage (ring opening) under harsh conditions (e.g., strong metal hydrides, vigorous hydrogenation).

  • Regioselectivity: Electrophilic aromatic substitution (EAS) favors C5/C7, while lithiation typically targets C3. C4-functionalization usually requires pre-installed handles (like the carboxylic acid).[1]

Reactivity Map & Decision Logic

The following diagram illustrates the logical flow for functionalizing this specific scaffold.

ReactivityMap cluster_Warning Critical Stability Warning Core Benzo[d]isothiazole- 4-carboxylic Acid C4_Amide C4-Amide/Ester (The Warhead) Core->C4_Amide HATU/SOCl2 (Steric Care) C3_Funct C3-Functionalization (Solubility/Potency) Core->C3_Funct C-H Activation Radical Alkylation Ring_Mod Benzene Ring (C5-C7) (Electronic Tuning) Core->Ring_Mod EAS / Cross-Coupling (If Halogenated) NS_Bond N-S Bond Cleavage Avoid Avoid: LiAlH4, H2/Pd-C NS_Bond->Avoid

Caption: Reactivity landscape of the benzo[d]isothiazole-4-carboxylic acid core. Note the orthogonality between C4-amidation and C3-tuning.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (De Novo Construction)

Context: The 4-carboxylic acid isomer is rarely commercially available in bulk.[1] It is best accessed via the cyclization of 2-cyano-3-nitrobenzoic acid derivatives or 3-substituted-2-mercaptobenzamides.[1]

Target: Methyl benzo[d]isothiazole-4-carboxylate (Precursor to the acid).[1]

Reagents:

  • Methyl 2-cyano-3-nitrobenzoate (Starting Material)[1]

  • Sodium Sulfide nonahydrate (

    
    )
    
  • DMF (Anhydrous)

  • Hydrochloric acid (1M)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve methyl 2-cyano-3-nitrobenzoate (1.0 eq) in DMF (0.5 M concentration).

  • Sulfuration/Cyclization: Add

    
     (1.2 eq) portion-wise at 0°C. The reaction involves the reduction of the nitro group to a nitroso/amine intermediate which attacks the nitrile sulfur (generated in situ) or direct displacement depending on the specific sulfur source used.
    
    • Mechanistic Note: This follows a modified reductive cyclization pathway. The sulfur source acts as both the nucleophile and the reductant.

  • Heating: Warm the mixture to 60°C and stir for 4 hours. Monitor by LCMS for the formation of the benzoisothiazole ring (M+H).

  • Workup: Pour into ice water. Acidify to pH 4 with 1M HCl. Extract with EtOAc (

    
    ).
    
  • Purification: The methyl ester is stable. Purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): To get the free acid, treat with LiOH in THF/Water (1:1) at RT for 2 hours. Avoid reflux with strong bases to prevent ring degradation.

Protocol B: C4-Amide Coupling (Overcoming Steric Hindrance)

Context: The carboxylic acid at C4 is "peri" to the C3 position. Standard EDC/HOBt couplings often fail or proceed with low conversion.

Recommended System: HATU/DIPEA or Acid Chloride generation.

Step-by-Step Workflow:

  • Activation: To a solution of benzo[d]isothiazole-4-carboxylic acid (1.0 eq) in DMF (0.2 M), add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Pre-activation Time: Stir at Room Temperature (RT) for 15 minutes. Crucial: This allows the formation of the activated ester before the amine approaches the crowded center.

  • Amine Addition: Add the amine (1.1 eq).

  • Reaction: Stir at 40-50°C for 12 hours.

    • Note: Unlike typical couplings, mild heating is often required due to the steric barrier at C4.

  • Troubleshooting (If low yield):

    • Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.[1]

    • Protocol: Dissolve acid in DCM, add Ghosez’s reagent (1.5 eq), stir 1h, then add amine and pyridine.

Protocol C: C3-Functionalization (Late-Stage Tuning)

Context: Once the C4-amide is installed, the C3 position can be functionalized via Minisci-type radical reactions or metal-catalyzed C-H activation.[1]

Target: C3-Alkylation/Arylation.[1][3]

Step-by-Step Workflow (Minisci Reaction):

  • Setup: Dissolve the C4-substituted benzo[d]isothiazole (1.0 eq) in

    
    /Acetonitrile (1:1).
    
  • Reagents: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid for t-Butyl) (5.0 eq) and

    
     (0.2 eq).
    
  • Initiation: Heat to 70°C and add Ammonium Persulfate

    
     (3.0 eq) dropwise over 20 minutes.
    
  • Mechanism: The radical generated from the carboxylic acid selectively attacks the electron-deficient C3 position (the imine-like carbon).

  • Workup: Neutralize with

    
    , extract with DCM.
    

Data Summary & Critical Parameters

ParameterConditionRationale
Solvent (Coupling) DMF or NMPPolar aprotic solvents stabilize the polar transition state of the HATU intermediate.[1]
Temperature (Coupling) 40°C - 50°CThermal energy required to overcome the rotational barrier/steric clash at C4.
Reducing Agents AVOID

,

High risk of N-S bond cleavage (ring opening to mercapto-benzylamine).
Bases DIPEA, PyridineNon-nucleophilic bases preferred to avoid attacking the isothiazole ring.
Monitoring LCMS (Acidic Mobile Phase)Benzoisothiazoles ionize well in ESI+. Look for characteristic isotopic pattern if S is present.

References

  • Vicini, P., et al. (2003).[4][5] Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry.[3][4][6][7][8][9] Link

  • Clerici, F., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc.[3] Link

  • Amide Bond Formation Guide. (2014). The Synthesis of Sterically Hindered Amides.[6][10][11][12] CHIMIA.[7][9][10][13][14] Link

  • Comparison of Isothiazole Reactivity. (2006). New isothiazole derivatives: synthesis, reactivity... Acta Poloniae Pharmaceutica. Link

Sources

Advanced Analytical Characterization of Benzo[d]isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Analytical Challenge

Benzo[d]isothiazole (BIT) and its oxidized derivatives (e.g., saccharin, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide) represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster antipsychotics like Ziprasidone and Lurasidone , as well as novel antivirals.[1]

However, this scaffold presents unique analytical hurdles:

  • Regiochemical Ambiguity: Alkylation of the BIT anion often yields a mixture of N-alkyl and O-alkyl isomers, which are difficult to distinguish by 1D

    
    H NMR alone.[1]
    
  • Polymorphism: The rigid bicyclic structure is prone to polymorphism, critically affecting bioavailability (e.g., Ziprasidone HCl monohydrate vs. hemihydrate).[1]

  • Polarity Variance: Synthetic pathways often generate highly polar sulfonamide impurities alongside lipophilic coupled products, complicating HPLC method development.[1]

This guide provides a self-validating analytical workflow to address these challenges, moving beyond standard textbook descriptions to field-proven protocols.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing a new BIT derivative, prioritizing the resolution of regiochemistry before advancing to purity profiling.

BIT_Workflow Start Crude Reaction Mixture (BIT Alkylation) TLC Initial Screening (TLC/UPLC) Start->TLC Separation Prep-HPLC / Flash Isolation of Isomers TLC->Separation Resolve Spots NMR_Decision NMR Regiochemistry Check (13C / HMBC) Separation->NMR_Decision Purified Fraction N_Isomer N-Alkylated Product (Target) NMR_Decision->N_Isomer C-N Shift ~40-50 ppm O_Isomer O-Alkylated Impurity (Byproduct) NMR_Decision->O_Isomer C-O Shift ~70-75 ppm Full_Char Full Characterization (HRMS, IR, XRD) N_Isomer->Full_Char Solid_State Polymorph Screening (PXRD / DSC) Full_Char->Solid_State If Solid Drug Candidate

Figure 1: Decision tree for the isolation and characterization of Benzo[d]isothiazole derivatives, emphasizing the critical N- vs. O-alkylation checkpoint.

Technique I: NMR Spectroscopy & Regiochemical Assignment[1][2]

The Problem: When alkylating saccharin or BIT salts, the ambident anion can attack via the Nitrogen (forming the thermodynamic product) or the Oxygen (forming the kinetic imidate product). The Solution:


C NMR is the diagnostic tool of choice. The chemical shift of the alkyl carbon directly attached to the heteroatom differs significantly due to the electronegativity difference between Oxygen and Nitrogen.
Diagnostic Parameters
FeatureN-Alkylated IsomerO-Alkylated IsomerMechanistic Reason

-Carbon (

C)
40 – 50 ppm 70 – 75 ppm Deshielding effect of Oxygen is stronger than Nitrogen.
Carbonyl Carbon ~158 – 160 ppm~158 – 165 ppmLess diagnostic; often similar in both.
HMBC Correlation Protons on alkyl group correlate to C=O Protons on alkyl group correlate to C=N Long-range coupling confirms connectivity.[1]
Protocol: Distinguishing Isomers via HMBC

Objective: Confirm N-alkylation of a Ziprasidone intermediate.

  • Sample Prep: Dissolve 10-15 mg of the isolated compound in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    for BIT derivatives due to solubility and preventing aggregation).
  • Acquisition:

    • Run standard

      
      H and 
      
      
      
      C (proton-decoupled) experiments.
    • Run HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (

      
       Hz).
      
  • Analysis:

    • Locate the signal for the

      
      -protons (the CH
      
      
      
      group attached to the ring).
    • In the HMBC spectrum, look for a cross-peak between these protons and the carbonyl carbon (C3 position).

    • Result: If a strong correlation exists between the alkyl CH

      
       and the Carbonyl Carbon (~159 ppm), it is the N-isomer . If the correlation is to the Imine Carbon (or lack of Carbonyl correlation), suspect the O-isomer .
      
Technique II: HPLC Method Development for Impurity Profiling

The Problem: BIT derivatives often contain both highly polar precursors (e.g., saccharin, polar amines) and lipophilic dimers.[1] A single isocratic method rarely works. The Solution: A "Chaotropic" or Ion-Pairing Gradient Method. The use of Triethylamine (TEA) and phosphate buffer suppresses silanol activity and controls the ionization of the basic piperazine/amine side chains often attached to the BIT core.

Protocol: Gradient HPLC for Ziprasidone-like Scaffolds

Based on USP and field-optimized methods for Ziprasidone HCl.

System: HPLC with PDA (Photodiode Array) or UPLC. Column: C18 End-capped (e.g., Waters XBridge or Spherisorb ODS-2), 250 x 4.6 mm, 5 µm.[1]

Reagents:

  • Buffer: 50 mM Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    ). Add 2.0 mL Triethylamine (TEA) per liter. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid.
    • Why pH 2.5? At this pH, the basic nitrogen atoms are fully protonated (ensuring solubility), but the silanols on the column are protonated (suppressing tailing).[1]

  • Mobile Phase A: Buffer : Methanol : Acetonitrile (60 : 10 : 30)

  • Mobile Phase B: Buffer : Methanol : Acetonitrile (10 : 45 : 45)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 100 0 Elute polar salts/saccharin
20.0 100 0 Isocratic hold for resolution
35.0 0 100 Ramp to elute lipophilic dimers
45.0 0 100 Wash column

| 46.0 | 100 | 0 | Re-equilibration |

Detection: UV at 250 nm (primary) and 229 nm (secondary).

  • Note: 250 nm is selected to minimize baseline drift from the mobile phase while capturing the benzisothiazole absorption max.

Technique III: Mass Spectrometry & Fragmentation Logic

The Problem: Confirming the identity of degradation products. The Solution: Analyze fragmentation patterns. The BIT 1,1-dioxide core has a characteristic "fingerprint" involving the extrusion of SO


.
Fragmentation Pathway (ESI+)

When analyzing BIT derivatives (like Saccharin-alkyls) via LC-MS/MS:

  • Molecular Ion:

    
     is usually distinct. Look for the 
    
    
    
    S isotope peak (~4.2% abundance relative to
    
    
    S) to confirm sulfur presence.
  • Primary Loss (Extrusion):

    • Loss of 64 Da (SO

      
      ):  Characteristic of the 1,1-dioxide ring system.[1]
      
    • Loss of 28 Da (CO): Common in the saccharin lactam ring.

  • Diagnostic Ions:

    • m/z 77: Phenyl cation

      
      .
      
    • m/z 91: If a benzyl group is present.

    • m/z 104:

      
       radical cation often observed after S-N bond cleavage.
      

MS_Frag Parent Parent Ion [M+H]+ Step1 Loss of SO2 (-64 Da) Parent->Step1 Retro-Cheletropic Step2 Loss of CO (-28 Da) Step1->Step2 Ring Contraction Fragment Diagnostic Amine Fragment Step2->Fragment

Figure 2: Common fragmentation pathway for Benzo[d]isothiazole 1,1-dioxide derivatives in ESI+ MS.

Technique IV: Solid-State Characterization (Polymorphism)

The Problem: BIT derivatives, particularly salts (e.g., mesylates, hydrochlorides), form multiple crystal structures (polymorphs) and solvates.[1] The Solution: Powder X-Ray Diffraction (PXRD) is the mandatory fingerprinting technique.

Protocol: Polymorph Screening
  • Preparation: Lightly grind the sample (avoid excessive grinding which can induce phase transition).

  • Scan Parameters: 2

    
     range of 2° to 40°. Step size 0.02°.
    
  • Key Identification:

    • Compare the diffraction pattern against the calculated pattern from Single Crystal XRD (if available).

    • Ziprasidone Example: The monohydrate and hemihydrate forms are distinguished by unique peaks in the 10-15° 2

      
       region.
      
    • Caution: Solvent peaks (solvatomorphs) often appear at low angles (<10° 2

      
      ). Use TGA (Thermogravimetric Analysis) to confirm if the crystal contains solvent/water.
      
References
  • Regioselectivity in Saccharin Alkylation

    • Wang, X., et al. (2013).[1] "Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions." Journal of Chemical Research.

  • HPLC Method Development (Ziprasidone)

    • Janicka, M., et al. (2011).[1] "Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities." Journal of AOAC International.

  • Mass Spectrometry Fragmentation

    • Creative Proteomics.[1] "Mass Spectrometry Fragmentation Patterns of Heterocycles."

  • Crystal Structure & Polymorphism

    • Azzam, S., et al. (2021).[1] "Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide." Acta Crystallographica Section E.

  • General Synthesis & Bioactivity

    • Kamble, D.P., et al. (2016).[1] "Synthesis, Characterization and Antimicrobial Evaluation of New 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-Derivatives." Oriental Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzo[d]isothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with benzo[d]isothiazole carboxylic acids. As a Senior Application Scientist, I have designed this guide to address the common and often nuanced challenges encountered during the purification of this important heterocyclic scaffold. This center provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my benzo[d]isothiazole carboxylic acids so difficult to dissolve in common organic solvents?

Answer: The poor solubility stems from a combination of two key structural features: the rigid, planar benzo[d]isothiazole ring system and the hydrogen-bonding capabilities of the carboxylic acid group. The flat ring structure promotes strong π-π stacking in the crystal lattice, making it difficult for solvent molecules to break the solid apart. Simultaneously, the carboxylic acid moiety forms strong intermolecular hydrogen-bond dimers. This combination results in high lattice energy, leading to low solubility in non-polar solvents like hexanes and even moderately polar solvents like ethyl acetate or dichloromethane (DCM). Solvents capable of disrupting both interactions, such as polar aprotic solvents (DMSO, DMF) or those that can engage in hydrogen bonding (methanol, ethanol), are often more effective.

Q2: What are the most common impurities I should expect from my synthesis?

Answer: The impurity profile is highly dependent on the synthetic route. However, several classes of impurities are common. Understanding the origin of these impurities is the first step in designing a successful purification strategy.[1]

Impurity Class Potential Origin Purification Consideration
Unreacted Starting Materials Incomplete reaction. Common examples include substituted 2-aminothiophenols or corresponding benzaldehydes/carboxylic acids.[1][2]Often have very different polarity and can be removed by chromatography or selective extraction.
Reaction By-products Side reactions during the synthesis. This can include over-oxidized species, products of ring-opening by nucleophiles[3], or dimers.May have similar polarity to the desired product, often requiring high-resolution chromatography or careful recrystallization.
Reagents & Catalysts Residual catalysts (e.g., copper, nickel)[4], or oxidizing/reducing agents used in the cyclization step.[5][6]Often removed by aqueous washes, filtration through a silica plug, or specific workup procedures.
Oxidation Products The aldehyde group in a precursor can be oxidized to a carboxylic acid, or the sulfur atom in the isothiazole ring can be oxidized.[1][7]These impurities can be highly polar and may require chromatographic separation.
Q3: When should I choose recrystallization over column chromatography?

Answer: This decision depends on the nature of your crude product and the impurities present.

  • Choose Recrystallization when:

    • Your product is a solid with moderate to high purity (>85%).

    • You have identified a solvent system where the product's solubility is significantly different from that of the impurities at different temperatures.[8][9]

    • You are working on a large scale (grams to kilograms), as chromatography can be impractical.

  • Choose Column Chromatography when:

    • Your product is an oil or a low-melting solid.

    • The impurities have very similar solubility profiles to your product, making recrystallization ineffective.

    • You are working on a small scale and require very high purity (>99%).

    • You need to separate multiple components from a complex mixture.

Below is a decision-making workflow to guide your choice.

start Crude Product is_solid Is the product a solid? start->is_solid high_purity Is purity >85%? is_solid->high_purity Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil/Tar) recrystallize Attempt Recrystallization high_purity->recrystallize Yes high_purity->chromatography No

Caption: Decision workflow for purification method selection.

Troubleshooting Guide

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
  • Possible Cause 1: High concentration of impurities. Impurities can depress the melting point of your compound, leading to the formation of a liquid phase below the boiling point of the solvent.

  • Solution: First, try to remove the bulk of the impurities. Run a quick filtration through a small plug of silica gel with a moderately polar solvent (e.g., 20-50% ethyl acetate in hexanes) to remove highly polar or non-polar contaminants. Then, re-attempt the recrystallization.

  • Possible Cause 2: The solution is cooling too quickly. Rapid cooling does not give the molecules enough time to align into an ordered crystal lattice.

  • Solution: Ensure the hot, filtered solution cools slowly. Insulate the flask with glass wool or cover it with a beaker and leave it undisturbed on the benchtop overnight. Do not move it directly to an ice bath from a high temperature.[9]

  • Possible Cause 3: The boiling point of the solvent is higher than the melting point of the compound. If your compound melts before it fully dissolves, it will likely remain an oil upon cooling.

  • Solution: Select a lower-boiling point solvent or use a solvent mixture. For example, if your compound oils out from ethanol, try a mixture of ethanol and water, or switch to a solvent like isopropanol.

Problem 2: My acidic compound is streaking badly on my silica gel column.
  • Possible Cause: The carboxylic acid is partially deprotonated by the slightly basic surface of standard silica gel. This creates an equilibrium between the neutral (less polar) and anionic (very polar) forms of your compound, leading to a continuous "streak" rather than a tight band.

  • Solution: Suppress the deprotonation by acidifying your mobile phase. Add a small amount (0.1-1%) of acetic acid or formic acid to your eluent system. This ensures the compound remains in its protonated, less polar form, resulting in sharper bands and better separation.

Protocol: Acid-Base Extraction for Purification

This technique is highly effective for separating your acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or DCM.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or saved for analysis of impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, while stirring. Your benzo[d]isothiazole carboxylic acid will precipitate out as the pH drops and it becomes protonated again.

  • Isolation: Collect the purified solid product by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it under vacuum.

step1 Step 1: Dissolution Dissolve crude product in Ethyl Acetate. step2 Step 2: Extraction Add NaHCO₃ (aq) solution. Organic Layer (Neutral/Basic Impurities) Aqueous Layer (Product as Salt) step1->step2:f0 step3 Step 3: Acidification Isolate aqueous layer and add 1M HCl. step2:f2->step3:f0 step4 Step 4: Isolation Pure product precipitates. Collect by filtration. step3->step4:f0

Caption: Workflow for purification via acid-base extraction.

Problem 3: I have low recovery after recrystallization.
  • Possible Cause 1: Too much solvent was used. Your product has some solubility even in the cold solvent. Using an excessive volume will cause a significant amount of product to remain in the mother liquor.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.[9]

  • Possible Cause 2: The product is more soluble than anticipated. The chosen solvent may not be ideal.

  • Solution: After filtering the first crop of crystals, try to recover a second, less pure crop. Concentrate the mother liquor by about half its volume and cool it again. Alternatively, add an "anti-solvent" (a solvent in which your product is insoluble but which is miscible with the first solvent) to the mother liquor to induce further precipitation. For example, if you used ethanol, slowly add water as an anti-solvent.

Purity Assessment

Confirming the purity of your final compound is a critical step. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.[1][10]

Q4: What are the best starting conditions for HPLC analysis of my compound?

Answer: Reverse-phase HPLC (RP-HPLC) is typically the most effective method. The acidic nature of the analyte requires an acidified mobile phase for good peak shape.

Typical RP-HPLC Starting Conditions
Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard non-polar stationary phase for reverse-phase.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid suppresses ionization of the carboxyl group.[11]
Mobile Phase B Acetonitrile or Methanol + 0.1% TFA or Formic AcidCommon organic modifiers.
Gradient Start at 5-10% B, ramp to 95-100% B over 15-20 minutesA broad gradient is effective for identifying impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV, at 254 nm or a wavelength of maximum absorbanceThe benzothiazole ring system is a strong UV chromophore.
Injection Volume 5-10 µLStandard volume.
Sample Prep Dissolve sample in Mobile Phase B or a 50:50 mix of A:BEnsures compatibility with the mobile phase and prevents precipitation on the column.

Note: For compounds that are difficult to analyze with UV detection or for definitive identification of impurities, coupling HPLC with mass spectrometry (LC-MS) is the method of choice.[10][12]

References
  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available at: [Link]

  • Vicini, P. et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. Available at: [Link]

  • ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]

  • MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available at: [Link]

  • Google Patents. (2017). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • ResearchGate. Synthesis of benzothiazole carboxylic acid analogs. Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • PMC. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • University of Nottingham. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]

  • Semantic Scholar. Synthesis of benzo[d]isothiazoles: an update. Available at: [Link]

  • Science of Synthesis. Product Class 18: Benzothiazoles and Related Compounds. Thieme. Available at: [Link]

  • University of Porto. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Available at: [Link]

  • Science of Synthesis. Product Class 15: Isothiazoles. Thieme. Available at: [Link]

  • PMC. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Available at: [Link]

Sources

catalyst selection for efficient N-S bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Lead Scientist: Dr. Nexus | Topic: Catalyst Selection for Sulfonamides & Sulfinamides

Introduction: The N-S Bond Challenge

Welcome to the N-S Bond Formation Support Center. You are likely here because the traditional nucleophilic attack of an amine on a sulfonyl chloride is failing you—perhaps due to substrate instability, lack of commercial sulfonyl chlorides, or chemoselectivity issues.

Constructing N-S bonds catalytically is deceptively difficult. Sulfur is a "soft" nucleophile and a potent catalyst poison that binds irreversibly to soft metals like Palladium, arresting the catalytic cycle. To overcome this, you need specific ligand architectures and alternative mechanisms.

This guide is your Tier-3 technical support for three primary workflows:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)

  • Copper-Catalyzed Oxidative Coupling (Chan-Lam Type)

  • Emerging Technologies (Photoredox & SO₂ Insertion)

Module 1: Catalyst Selection Matrix

Don't guess. Follow the logic of your substrate availability.

NS_Selection_Tree Start START: What are your starting materials? ArylHalide Aryl Halide (Cl/Br/I) + Sulfonamide (NH2) Start->ArylHalide Boronic Aryl Boronic Acid + Sulfonamide (NH2) Start->Boronic Organomet Organometallic (R-MgX / R-Li) + Amine Start->Organomet PdRoute PALLADIUM ROUTE (Buchwald-Hartwig) ArylHalide->PdRoute High Efficiency CuRoute COPPER ROUTE (Chan-Lam) Boronic->CuRoute Aerobic/Mild DABSORoute SO2 INSERTION (Willis Method) Organomet->DABSORoute Gas-Free SO2 Ligand Ligand: tBuBrettPhos Base: K3PO4 PdRoute->Ligand Cond Cond: Cu(OAc)2 Atmosphere: O2 (Air) CuRoute->Cond Reagent Reagent: DABSO (Solid SO2 source) DABSORoute->Reagent

Figure 1: Decision logic for selecting the optimal catalytic manifold based on electrophile availability.

Module 2: Palladium Catalysis (The "BrettPhos" System)

Primary Use Case: Coupling primary sulfonamides with aryl chlorides/bromides.

The Mechanism & The Trap

In N-S coupling, the Reductive Elimination step is the bottleneck.[1] The Pd-N-S complex is stable and prone to resting. You need a bulky, electron-rich ligand to force the metal to release the product.

The Solution: tBuBrettPhos (and occasionally tBuXPhos). These biaryl phosphine ligands provide the necessary steric bulk to accelerate reductive elimination, preventing the sulfur from permanently poisoning the catalyst.

Experimental Protocol: Pd-Catalyzed N-Arylation

Standard Operating Procedure (SOP-Pd-01)

  • Charge: In a glovebox or under Ar, add Pd₂dba₃ (2 mol%) and tBuBrettPhos (6 mol%) to a vial.

  • Solvent: Add anhydrous t-Amyl alcohol (or Dioxane). Note: t-Amyl alcohol often suppresses side reactions better than toluene.

  • Activate: Stir at 100°C for 2-3 minutes (pre-activation of catalyst is crucial).

  • Substrates: Add Aryl Halide (1.0 equiv), Sulfonamide (1.2 equiv), and K₃PO₄ (2.0 equiv, finely ground).

  • Reaction: Seal and stir at 110°C for 8–12 hours.

  • Workup: Filter through celite (remove Pd black), concentrate, and purify via flash chromatography.

Troubleshooting Ticket #Pd-404
SymptomRoot CauseCorrective Action
0% Conversion (Starting Material remains) Catalyst Poisoning or Inactive Pre-catalyst.Switch to Pre-catalyst: Use tBuBrettPhos-Pd-G3 precatalyst instead of mixing Pd/Ligand in situ. This ensures 1:1 ligation.
Low Yield (<30%) with Aryl Chlorides Oxidative Addition is too slow.Increase Temp: Bump to 130°C. Change Base: Switch K₃PO₄ to Cs₂CO₃ (stronger base, but watch for functional group tolerance).
Protodehalogenation (Ar-Cl -> Ar-H) Hydride source in solvent/base.Solvent QC: Ensure solvent is anhydrous. Avoid alcohols if possible; switch to Dioxane.

Module 3: Copper Catalysis (The Chan-Lam Aerobic Route)

Primary Use Case: Coupling sulfonamides with Aryl Boronic Acids. Ideal for late-stage functionalization where halides are not available.

The Critical Variable: Oxygen

Unlike Pd-coupling which requires inert atmosphere, Chan-Lam requires Oxygen to reoxidize Cu(I) to Cu(II)/Cu(III).

Experimental Protocol: Cu-Catalyzed Oxidative Coupling

Standard Operating Procedure (SOP-Cu-02)

  • Charge: Add Sulfonamide (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv - stoichiometric is often better than catalytic for difficult substrates).

  • Base: Add Pyridine (2.0 equiv) or TEA.

  • Solvent: DCM or MeOH (0.1 M).

  • Atmosphere: Do NOT use Argon. Attach a drying tube or leave open to air. For faster rates, use an O₂ balloon.

  • Reaction: Stir vigorously at Room Temperature for 24h.

  • Color Check: The reaction should remain blue/green. If it turns yellow/red (Cu(I)), it is oxygen-starved.

Troubleshooting Ticket #Cu-500
SymptomRoot CauseCorrective Action
Reaction Stalls at 50% Oxygen Depletion.Sparge: Bubble air/O₂ through the solvent. Add Oxidant: Add TEMPO (catalytic) to assist Cu turnover.
Boronic Acid Homocoupling Boronic acid reacting with itself.Slow Addition: Add the boronic acid in portions over 4 hours.
Inconsistent Yields Water content.Add Sieves: While "open to air" is the rule, adding 4Å molecular sieves prevents hydrolytic deborylation of the boronic acid.

Module 4: Emerging Tech (DABSO & Photoredox)

Primary Use Case: Avoiding Sulfonyl Chlorides entirely (DABSO) or mild, room-temp arylation (Photoredox).[2]

The "Willis" Method (DABSO)

Handling SO₂ gas is dangerous. DABSO (DABCO-bis(sulfur dioxide)) is a bench-stable solid that releases SO₂ in situ.

  • Workflow: Grignard (R-MgBr) + DABSO → [R-SO₂-MgBr] (Sulfinate)

  • Step 2: Add Electrophile (e.g., amine + bleach = chloramine in situ).

  • Result: One-pot Sulfonamide synthesis without isolating sulfonyl chlorides.

Ni/Photoredox Dual Catalysis

For substrates sensitive to the high heat of Pd-catalysis (110°C), use the MacMillan/Molander approach.

  • Catalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (Photocatalyst) + NiCl₂·glyme (Cross-coupling).

  • Mechanism: Single Electron Transfer (SET) reduces Ni(II) to Ni(0), enabling oxidative addition of Aryl Iodides at room temp.

Module 5: Comparative Data Analysis

FeaturePd-Catalysis (Buchwald)Cu-Catalysis (Chan-Lam)Ni/Photoredox
Bond Formed N(amide)-C(aryl)N(amide)-C(aryl)N(amide)-C(aryl)
Electrophile Aryl Chloride/BromideAryl Boronic AcidAryl Iodide/Bromide
Temperature High (100-120°C)Low (RT)Low (RT)
Atmosphere Inert (Ar/N2)Aerobic (O2) Inert (Ar/N2)
Key Risk S-Poisoning of PdSlow KineticsLight Source Intensity
Cost

$ (Ligand/Pd)
$ (Cu salts)

$ (Ir catalyst)

Visual Troubleshooting Logic

Troubleshooting Issue ISSUE: Reaction Failed Check1 Check Catalyst Color Issue->Check1 Check2 Check Substrate Issue->Check2 PdBlack Black Precipitate (Pd) Check1->PdBlack Pd System CuYellow Yellow/Red Solution (Cu) Check1->CuYellow Cu System Sol1 Pd Aggregation. Add more Ligand or Switch to Pre-catalyst. PdBlack->Sol1 Sol2 Cu(I) Stagnation. Needs Oxygen. Add O2 Balloon. CuYellow->Sol2 Steric Ortho-Substituted? Check2->Steric Sol3 Switch to tBuBrettPhos (Specific for sterics) Steric->Sol3 Yes

Figure 2: Visual diagnostic workflow for identifying catalyst deactivation modes.

References

  • Pd-Catalyzed Sulfonamidation (Seminal Work)

    • Title: Palladium-Catalyzed N-Aryl
    • Source:J. Am. Chem. Soc.[3][4][5]2002 , 124, 6043–6048.

    • Link:[Link]

  • Chan-Lam Coupling (Mechanistic Insight)

    • Title: Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids and Amines.[4][6][7]

    • Source:Tetrahedron Lett.1998, 39, 2933–2936.
    • Link:[Link]

  • DABSO Reagent (Willis Method)

    • Title: DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[5][8][9]

    • Source:Org.[4][5][7][8] Lett.2011 , 13, 4876–4878.[5][8][10]

    • Link:[Link]

  • Ni/Photoredox Sulfonamidation

    • Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.[2][11]

    • Source:J. Am. Chem. Soc.[3][4][5]2018 , 140, 2514–2526.

    • Link:[Link]

Sources

Technical Support Center: Benzo[d]isothiazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-Reaction Products in Benzo[d]isothiazole Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of benzo[d]isothiazole (1,2-benzisothiazole) has stalled, or your LC-MS traces are showing persistent impurities.

The benzo[d]isothiazole core is a privileged scaffold in drug discovery (e.g., Ziprasidone, Lurasidone). However, its construction requires the formation of a labile N–S bond , often under oxidative conditions. This creates a "chemical fork in the road" where thermodynamic sinks—such as nitriles (via elimination) or disulfides (via dimerization)—compete with your desired cyclization.

This guide moves beyond generic advice. We analyze the mechanistic causality of these side reactions and provide self-validating protocols to suppress them.

Troubleshooting Guides (Q&A Format)

Category A: Oxidative Cyclization of 2-Mercaptobenzamides/Aldehydes

Methodology: Oxidative N–S bond formation using reagents like I₂, H₂O₂, or Cu-catalysts.

Q1: I am detecting a major impurity with a mass of [2M-2]. Why is my cyclization stalling at the dimer stage?

Diagnosis: You are observing 2,2'-dithiodibenzamide (or aldehyde) dimerization . Mechanism: The oxidative cyclization of thiols proceeds via a sulfenyl intermediate (R-S-X). If the rate of intramolecular nitrogen attack (


) is slower than the rate of intermolecular attack by another thiol (

), the disulfide dimer forms. The Fix:
  • Concentration Control: Run the reaction under high dilution (<0.05 M) to kinetically favor the intramolecular event.

  • Stepwise Oxidation: If using

    
    , ensure the nitrogen source (ammonia/amine) is present before adding the oxidant. If the S-I bond forms without a nearby nucleophile, it will find another thiol.
    
  • Rescue Protocol: If the dimer is already formed, it can often be converted to the product by treating with chlorine gas or sulfuryl chloride (

    
    )  to cleave the S-S bond and generate the reactive sulfenyl chloride, which then cyclizes with ammonia [1].
    

Q2: My reaction using 2-(alkylthio)benzaldoxime yields a product with [M-18] mass. Is this the isothiazole?

Diagnosis: No. This is likely the benzonitrile derivative (elimination product). Mechanism: You are encountering the Elimination vs. Cyclization Competition .

  • Path A (Desired): Nitrogen lone pair attacks the activated sulfur (oxidative cyclization).

  • Path B (Undesired): Base-mediated elimination of the sulfur moiety (or H-S-R) across the C=N bond, collapsing the oxime/imine into a nitrile. The Fix:

  • Acidity Modulation: Nitrile formation is often base-catalyzed. Switch to a buffered system or use a Hypervalent Iodine (PIFA/PIDA) mediated pathway in slightly acidic media (e.g., HFIP or AcOH) to protonate the oxime hydroxyl group, discouraging elimination [2].

  • Leaving Group Tuning: If using an S-alkyl group, ensure it is not a "super" leaving group that encourages elimination.

Category B: Nucleophilic Substitution (From 2-Halobenzaldehydes)

Methodology: Reaction of 2-chloro/bromo-benzaldehydes with Sulfur and Ammonia.

Q3: I see a persistent "M+16" peak relative to my starting material, but no cyclization.

Diagnosis: You have likely formed the S-oxide (Sulfoxide) or Amide hydrolysis product . Mechanism:

  • Hydrolysis: If the reaction temperature is too high (>110°C) in aqueous ammonia, the nitrile or amide intermediate hydrolyzes to the carboxylic acid.

  • Oxidation: If using sulfur powder (

    
    ) in the presence of air without efficient degassing, the sulfur intermediates can oxidize.
    The Fix: 
    
  • Anaerobic Conditions: Degas all solvents with

    
     or Ar for 20 minutes.
    
  • Ammonia Source: Switch from aqueous

    
     to anhydrous ammonia in methanol/ethanol  or use Hexamethyldisilazane (HMDS)  as a moisture-free nitrogen source [3].
    

Visualizing the Reaction Pathways

The following diagram maps the critical "decision points" in the synthesis. Use this to identify where your reaction is deviating.

BenzoIsothiazole_Pathways cluster_legend Troubleshooting Logic Start Precursor (2-Mercaptobenzamide/Oxime) Inter_S Activated Sulfenyl Intermediate (R-S-X) Start->Inter_S Oxidation (I2, Cu/O2) Side_Nitrile Benzonitrile (Impurity B) Start->Side_Nitrile Elimination (Base/Heat) Product Benzo[d]isothiazole (Target) Inter_S->Product Intramolecular Cyclization (Fast) Side_Dimer Disulfide Dimer (Impurity A) Inter_S->Side_Dimer Intermolecular Coupling (High Conc.) Side_Thiazine Benzothiazinone (Ring Expansion) Inter_S->Side_Thiazine Methylene Insertion (w/ Selectfluor) Green Arrow: Desired Path Green Arrow: Desired Path Red Arrow: Side Reaction Red Arrow: Side Reaction

Caption: Mechanistic divergence in benzo[d]isothiazole synthesis. High concentration favors dimerization; basic conditions favor nitrile elimination.

Comparative Data: Impurity Profiles by Method

Select your synthesis method to predict likely contaminants.

Synthesis MethodPrimary ReagentsMajor Side ProductMolecular Weight Change (vs SM)Mitigation Strategy
Oxidative Cyclization

or

Disulfide Dimer

High dilution; add oxidant after amine source.
Oxime Activation PIFA or PIDABenzonitrile

Use acidic solvent (HFIP); avoid strong bases.
Halo-Substitution

Hydrolysis (Acid)

(Amide

Acid)
Use anhydrous

in MeOH; lower temp.
Selectfluor Cyclization Selectfluor / NaIBenzothiazinone

(

insertion)
Avoid Selectfluor if 6-membered ring is not desired [4].

Standard Operating Protocols (SOP)

Protocol A: Copper-Catalyzed Synthesis from 2-Halobenzamides

Designed to minimize nitrile and hydrolysis byproducts.

Reagents:

  • 2-Bromobenzamide (1.0 equiv)

  • Potassium ethyl xanthate (1.2 equiv) — Sulfur source

  • CuI (10 mol%) — Catalyst

  • 1,10-Phenanthroline (20 mol%) — Ligand

  • Cs₂CO₃ (2.0 equiv)

  • Dioxane (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a dried reaction tube with CuI, Phenanthroline, and Cs₂CO₃.

  • Addition: Add 2-bromobenzamide and Potassium ethyl xanthate. Add Dioxane (0.2 M concentration relative to amide).

  • Heating: Seal tube and heat to 80°C (Do not exceed 100°C to prevent amide hydrolysis). Stir for 12-16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts.

  • Purification: The xanthate intermediate often cyclizes in situ. If the intermediate S-ester is isolated, treat with alcoholic ammonia at RT to close the ring to the benzo[d]isothiazole-3-one.

Protocol B: Rescue of Disulfide Dimers

Use this if your initial oxidative cyclization failed and yielded the dimer.

  • Dissolution: Dissolve the crude disulfide (2,2'-dithiodibenzamide) in

    
    .
    
  • Chlorination: Cool to 0°C. Add Sulfuryl Chloride (

    
    , 1.1 equiv per S atom)  dropwise.
    
    • Observation: The mixture should turn yellow/orange (formation of sulfenyl chloride).

  • Cyclization: Stir for 30 min. Slowly add anhydrous

    
     (gas or 7N in MeOH) .
    
    • Note: Exothermic reaction. Maintain temperature <10°C.

  • Result: This forces the cleavage of the S-S bond and immediate capture by nitrogen to form the isothiazole ring [1].

References

  • Nottingham ePrints. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. University of Nottingham.

  • Togo, H., et al. Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers. PMC.

  • Punniyamurthy, T., et al. Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones. ResearchGate.

  • Yang, Y., et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One. PMC.

Technical Support Center: Aminothiol Precursor Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidative Dimerization

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that unwanted oxidative dimerization of aminothiol precursors is a critical and often frustrating challenge in synthesis and drug development. This guide provides in-depth, field-proven insights and actionable protocols to help you maintain the integrity of your compounds. We will move beyond simple steps to explain the underlying chemistry, enabling you to make informed decisions in your experimental design.

The Core Problem: Understanding Unwanted Disulfide Bond Formation

Aminothiols are compounds containing both an amine and a thiol (-SH) functional group. The thiol group is highly reactive and susceptible to oxidation, a process where two thiol groups from separate molecules link together to form a disulfide bond (-S-S-), creating a dimer.[1] This dimerization can drastically alter the compound's biological activity, solubility, and other critical properties, compromising experimental results and the efficacy of potential drug candidates.[2]

The reaction is primarily driven by the deprotonation of the thiol group to form a highly nucleophilic thiolate anion (RS⁻).[3] This anion is then readily oxidized. Several factors can accelerate this unwanted reaction.

Key Factors Influencing Oxidative Dimerization:
  • pH: Alkaline conditions (higher pH) promote the deprotonation of the thiol group (pKa typically 8-10), increasing the concentration of the reactive thiolate anion and accelerating oxidation. Conversely, acidic conditions keep the thiol protonated (RSH), making it significantly less susceptible to oxidation.[4]

  • Oxygen: Molecular oxygen present in the air and dissolved in solvents is a common oxidizing agent that drives the formation of disulfide bonds.[3][5]

  • Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺), act as powerful catalysts for thiol oxidation.[5][6][7][8][9] These ions participate in redox cycles that facilitate electron transfer from the thiolate to an oxidizing agent like oxygen.[6][7]

Below is a diagram illustrating the general mechanism of this undesirable reaction.

OxidativeDimerization cluster_reactants Aminothiol Precursors cluster_activation Activation Step cluster_oxidation Oxidation & Dimerization RSH1 R-SH RS_minus R-S⁻ (Thiolate Anion) RSH1->RS_minus Deprotonation (High pH) H_plus H⁺ RSH2 R-SH RSSR R-S-S-R (Dimer) RSH2->RSSR RS_minus->H_plus + RS_minus->RSSR Oxidation catalysts Catalysts catalysts->RSSR O2 O₂ (Oxygen) Metal Metal Ions (e.g., Cu²⁺)

Caption: Mechanism of Oxidative Dimerization of Aminothiols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, synthesis, and storage of aminothiol precursors.

Category 1: General Prevention & Strategy

Q1: I am starting a new project with an aminothiol. What is the first thing I should consider to prevent dimerization?

A1: Your primary consideration should be the overall experimental workflow and the final application. Ask yourself: "Is the free thiol group essential for the final molecule's function?"

  • If YES, the thiol is required: You must use reversible protective strategies. This involves controlling the experimental conditions (pH, oxygen, metal ions) and using reducing agents to maintain the thiol in its reduced state.

  • If NO, the thiol is a synthetic intermediate: You can use irreversible strategies like thiol-protecting groups or alkylating agents.[1] Protecting groups offer a robust way to mask the thiol during synthesis, which can be removed in a final step.[10] Alkylation provides a permanent block, which is useful when the thiol itself is not needed later, for instance, in preventing non-native disulfide bond formation during protein characterization.[11][12]

Q2: My solution of aminothiol seems to be turning cloudy or precipitating over time. Is this dimerization?

A2: It very likely could be. Dimer formation often changes the solubility profile of the compound, leading to precipitation. You should immediately analyze the sample to confirm the presence of the disulfide dimer. A simple approach is to take a small aliquot of the suspension, add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), and see if the solution clears. Conclusive evidence can be obtained using analytical techniques like HPLC or LC-MS to identify the species present.[13][14]

Category 2: Issues During Synthesis & Reactions

Q3: I am running a reaction in an aqueous buffer at neutral or alkaline pH. How can I protect my aminothiol?

A3: Working at neutral or alkaline pH is a high-risk scenario for thiol oxidation because it promotes the formation of the reactive thiolate anion. Here is a multi-pronged strategy:

  • Deoxygenate Your Buffers: Before use, thoroughly degas all buffers and solvents by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes. Maintain an inert atmosphere over your reaction if possible.[3]

  • Add a Chelating Agent: Include 1-5 mM Ethylenediaminetetraacetic acid (EDTA) in your buffer. EDTA will sequester trace metal ions that catalyze the oxidation reaction.[3][15]

  • Use a Reducing Agent: Add a suitable reducing agent to the reaction mixture to actively reverse any disulfide formation. TCEP is often the best choice as it is stable, odorless, and effective over a wider pH range compared to DTT.[16]

Q4: I need to use a protecting group for my thiol during a multi-step synthesis. Which one should I choose?

A4: The choice of a protecting group depends on its stability to the reaction conditions in your subsequent steps and the specific conditions required for its removal.[17] Thiols are commonly protected as thioethers or thioesters.[1]

Protecting GroupChemical ClassCommon Deprotection ConditionsKey Advantages & Considerations
Trityl (Trt) ThioetherMild acid (e.g., TFA), HBr/AcOH.[10]Bulky, providing good steric protection. Stable to bases. Widely used in peptide synthesis.[10]
Acetamidomethyl (Acm) ThioetherMercury(II) or Silver(I) salts, Iodine.Stable to both acidic (TFA) and basic (piperidine) conditions used in peptide synthesis.[10]
tert-Butyl (tBu) ThioetherStrong acids (e.g., HF) or with Hg(OAc)₂.Very stable, requiring harsh removal conditions. Useful when other acid-labile groups are present.
S-Acetyl ThioesterMild basic conditions (e.g., NaHCO₃, NH₃).[18]Easily cleaved under mild basic conditions, but less stable overall than thioethers.
Category 3: Storage & Handling

Q5: How should I store my aminothiol compounds to ensure long-term stability?

A5: For long-term stability, you must minimize exposure to oxygen, high pH, and catalytic metals.

  • Solid Form: Store the compound as a dry, solid powder in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Store at low temperatures (-20°C or -80°C).

  • Solution Form: Preparing stock solutions is convenient but risky. If you must, prepare them in a thoroughly degassed, acidic buffer (e.g., pH 3-5) to keep the thiol protonated.[4] For critical applications, consider adding a stable reducing agent like TCEP (1-5 mM) to the stock solution. Store frozen in single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce oxygen.

Core Preventative Strategies: Protocols & Methodologies

Here we provide detailed protocols for the most effective strategies to prevent oxidative dimerization.

Protocol 1: Use of Reducing Agents

Reducing agents work by chemically reducing any formed disulfide bonds back to free thiols, effectively maintaining a reductive environment.

ReducingAgentWorkflow cluster_problem Problem State cluster_solution Solution Dimer R-S-S-R (Unwanted Dimer) Thiol R-SH (Desired Monomer) Dimer->Thiol Reduction Reaction Thiol->Dimer Oxidation ReducingAgent Reducing Agent (e.g., TCEP, DTT) ReducingAgent->Thiol label_equilibrium Equilibrium shifted towards reduced form

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzo[d]isothiazole and Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofused heterocyclic scaffolds, benzo[d]isothiazole and benzothiazole, have garnered significant attention as privileged structures in the design of novel therapeutic agents. Their inherent chemical properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of these two scaffolds, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to the Scaffolds: A Tale of Two Isomers

Benzo[d]isothiazole and benzothiazole are structural isomers, both featuring a benzene ring fused to a five-membered sulfur- and nitrogen-containing heterocyclic ring. The key distinction lies in the relative positions of the sulfur and nitrogen atoms. In benzo[d]isothiazole (also known as 1,2-benzisothiazole), the sulfur atom is adjacent to the fusion bridge, while in benzothiazole (1,3-benzothiazole), the nitrogen atom occupies this position. This seemingly subtle difference in atomic arrangement profoundly influences the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecules, thereby dictating their interactions with biological targets and ultimately their pharmacological profiles.

Comparative Biological Activities: A Multifaceted Examination

Both benzo[d]isothiazole and benzothiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This section will delve into a comparative analysis of these activities, supported by experimental data.

Anticancer Activity

Derivatives of both scaffolds have shown significant promise as anticancer agents, with their mechanisms of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Benzo[d]isothiazole Derivatives:

Research has highlighted the potent cytotoxic effects of benzo[d]isothiazole derivatives, particularly against hematological malignancies. Certain benzo[d]isothiazole hydrazones have demonstrated significant antiproliferative activity against various leukemia cell lines[1][2]. For instance, some derivatives have shown IC50 values in the low micromolar range against MT-4 (human CD4+ T-cell line) cells[1]. The proposed mechanism for some of these compounds involves the induction of apoptosis[1].

Benzothiazole Derivatives:

The anticancer potential of benzothiazole derivatives is extensively documented, with a broad spectrum of activity against various solid tumors and hematological cancers[3][4][5][6]. The 2-(4-aminophenyl)benzothiazole series, in particular, has been a subject of intense investigation, with some compounds exhibiting potent and selective antitumor effects[7]. Mechanisms of action are diverse and include inhibition of protein kinases, induction of oxidative stress, and disruption of microtubule polymerization[6][8].

Comparative Data on Anticancer Activity (IC50 in µM):

Compound ClassCancer Cell LineBenzo[d]isothiazole DerivativeBenzothiazole Derivative
HydrazonesMT-4 (Leukemia)~4-9[1]-
VariousMCF-7 (Breast)-36 nM (for a thiazolidine derivative)[3]
VariousHepG2 (Liver)-48 nM (for a thiazolidine derivative)[3]
VariousHeLa (Cervical)-9.76[5]
VariousHT-29 (Colon)-0.024 (for an indole semicarbazide derivative)[3]
VariousPC-3 (Prostate)-19.9 µg/mL (for a carbohydrazide derivative)[5]
VariousA549 (Lung)-0.84 (for an indole semicarbazide derivative)[3]

Note: Direct comparative studies are limited; data is compiled from various sources and derivative structures may differ significantly.

Antimicrobial Activity

Both scaffolds have been incorporated into molecules with significant antibacterial and antifungal properties.

Benzo[d]isothiazole Derivatives:

While less extensively studied for their antimicrobial properties compared to their benzothiazole counterparts, some benzo[d]isothiazole derivatives have shown activity. For instance, certain Schiff bases of benzo[d]isothiazole have been synthesized and evaluated for their antimicrobial potential[9].

Benzothiazole Derivatives:

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains[3][9][10][11][12][13][14]. Their mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase and dihydropteroate synthase (DHPS)[15].

Comparative Data on Antimicrobial Activity (MIC in µg/mL):

Compound ClassMicroorganismBenzo[d]isothiazole DerivativeBenzothiazole Derivative
Schiff BasesStaphylococcus aureus-3.12[9]
Schiff BasesEscherichia coli-25 - 100[11]
Pyrimidine DerivativesPseudomonas aeruginosa-100[14]
Schiff BasesCandida albicans-7.8 - 31.2
Pyrimidine DerivativesAspergillus fumigatus->200[14]

Note: Data is compiled from various sources and specific derivatives may vary.

Anti-inflammatory Activity

The anti-inflammatory potential of both scaffolds has been explored, with many derivatives showing promising results in preclinical studies.

Benzo[d]isothiazole Derivatives:

Certain benzo[d]isothiazole derivatives have been investigated for their analgesic and anti-inflammatory properties, with some compounds showing significant inhibition of cyclooxygenase (COX) enzymes[16].

Benzothiazole Derivatives:

The anti-inflammatory activity of benzothiazole derivatives is well-established, with many compounds demonstrating potent inhibition of inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS)[7][8][17]. The mechanism often involves the modulation of the NF-κB signaling pathway[8].

Neuroprotective Activity

Emerging research has highlighted the potential of both scaffolds in the development of agents for neurodegenerative diseases.

Benzo[d]isothiazole Derivatives:

Some benzo[d]isothiazole derivatives have shown potential as antidepressant and anticonvulsant agents in animal models[18]. Their mechanism may involve the modulation of neurotransmitter levels such as serotonin and norepinephrine[18].

Benzothiazole Derivatives:

Benzothiazole derivatives, including the FDA-approved drug Riluzole, have demonstrated neuroprotective effects[19][20]. Their mechanisms of action are multifaceted and can include modulation of glutamate neurotransmission and inhibition of monoamine oxidase (MAO)[6][19].

Mechanistic Insights: A Deeper Dive

The biological activities of these scaffolds are underpinned by their ability to interact with a variety of molecular targets.

cluster_0 Benzothiazole/Benzo[d]isothiazole Core cluster_1 Biological Activities cluster_2 Molecular Targets & Pathways Core Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Neuroprotective Neuroprotective Core->Neuroprotective Kinases (e.g., EGFR) Kinases (e.g., EGFR) Anticancer->Kinases (e.g., EGFR) Apoptosis Pathways Apoptosis Pathways Anticancer->Apoptosis Pathways Bacterial Enzymes (e.g., DHPS) Bacterial Enzymes (e.g., DHPS) Antimicrobial->Bacterial Enzymes (e.g., DHPS) COX Enzymes COX Enzymes Anti-inflammatory->COX Enzymes NF-kB Pathway NF-kB Pathway Anti-inflammatory->NF-kB Pathway Monoamine Oxidase (MAO) Monoamine Oxidase (MAO) Neuroprotective->Monoamine Oxidase (MAO)

Caption: Interplay of scaffolds, activities, and targets.

Experimental Protocols: A Guide to Evaluation

The biological activities of benzo[d]isothiazole and benzothiazole derivatives are typically assessed using a variety of in vitro and in vivo assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (benzo[d]isothiazole or benzothiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

A Prepare Compound Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate (18-24h) C->D E Determine MIC D->E

Caption: Workflow of the Broth Microdilution assay.

Conclusion and Future Perspectives

Both benzo[d]isothiazole and benzothiazole scaffolds have proven to be exceptionally valuable in the pursuit of novel therapeutic agents. While benzothiazole derivatives have been more extensively explored, the emerging data on benzo[d]isothiazole compounds highlight their significant potential, particularly in the realms of anticancer and neuroprotective therapies. The structural isomerism between these two scaffolds offers a fascinating platform for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Future research should focus on direct comparative studies of isosteric derivatives to elucidate more precise structure-activity relationships. Furthermore, a deeper understanding of the mechanisms of action for benzo[d]isothiazole derivatives will be crucial for their rational design and development into clinically successful drugs. The continued exploration of these versatile heterocyclic systems holds great promise for addressing a wide range of unmet medical needs.

References

  • Azzam, R. A., Elboshi, H. A., & Elgemeie, G. H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8848. [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Bioorganic & medicinal chemistry, 14(10), 3491–3499. [Link]

  • Altanlar, N., Karaca, G., & Çalıskan, E. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European journal of medicinal chemistry, 39(3), 205–211. [Link]

  • Mallikarjun, V. P., Kumar, G. V., & Rao, C. D. (2015). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Indian Journal of Pharmaceutical Sciences, 77(5), 585–593. [Link]

  • Kaur, H., & Singh, J. (2020). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1796-1813. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2014). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 6(7), 1629-1640. [Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Tawil, A. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2104. [Link]

  • ResearchGate. (n.d.). Chemical structure of benzothiazole derivatives screened for antimicrobial properties. Retrieved from [Link]

  • Özdemir, A., Turan-Zitouni, G., & Kaplancıklı, Z. A. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 205-211. [Link]

  • Kumar, A., & Sharma, S. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Current Drug Discovery Technologies, 19(2), 1-13. [Link]

  • D'Souza, P., & Poojary, B. (2025). Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. ResearchGate. [Link]

  • Maddila, S., Gorle, S., Seshadri, N., Lavanya, P., & Jonnalagadda, S. B. (2016). Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Arabian Journal of Chemistry, 9(5), 681-687. [Link]

  • Kamal, A., & Ramana, A. V. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Bioorganic & Medicinal Chemistry, 14(10), 3491-3499. [Link]

  • Kaur, H., & Singh, J. (2020). Benzothiazole derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 20(15), 1796–1813. [Link]

  • Petzer, J. P., & Petzer, A. (2024). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • Sharma, D., & Narasimhan, B. (2025). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate. [Link]

  • El-Naggar, A. M., & El-Hashash, M. A. (2022). Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. RSC Advances, 12(45), 29555-29571. [Link]

  • El-Sayed, M. S., & El-Gamal, M. I. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Üremiş, N., Üremiş, M. M., Tolun, F. I., Ceylan, M., & Doğaner, A. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences, 22(4), 1-10. [Link]

  • Ivanova, Y., & Wessjohann, L. A. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [Link]

  • Al-Otaibi, J. S., & El-Gamal, M. I. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[15]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(24), 8089. [Link]

  • Ajani, O. O., & Aderohunmu, D. V. (2023). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Natural Product Research, 7(1), 2215-2224. [Link]

  • Yadav, P. S. (2011). Benzothiazole: Different Methods of Synthesis and Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 3(1), 1-10. [Link]

  • Liu, D. C., Zhang, H. J., Jin, C. M., & Quan, Z. S. (2016). Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. Molecules (Basel, Switzerland), 21(3), 365. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2171131. [Link]

  • Papakyriakou, A., Zervou, M., & Geronikaki, A. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules, 30(23), 1-18. [Link]

  • da Silva, A. C. S., de Oliveira, C. B., da Silva, A. R. P., & de Athayde-Filho, P. F. (2022). Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. Molecules, 27(4), 1391. [Link]

Sources

A Senior Application Scientist’s Guide to Catalytic Efficiency: Copper vs. Nickel in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the reliance on precious metal catalysts like palladium has been progressively challenged by the adoption of more sustainable, earth-abundant alternatives.[1][2] Among these, copper (Cu) and nickel (Ni), both first-row transition metals, have emerged as powerful and versatile catalysts. This guide provides an in-depth comparison of their catalytic efficiency, moving beyond simple reaction yields to explore the fundamental mechanistic distinctions, quantitative performance metrics, and practical considerations that guide catalyst selection. We will dissect their performance in key cross-coupling reactions, offer a validated experimental protocol for direct comparison, and explore the nuanced factors of selectivity and cost-effectiveness that are paramount in drug development and process chemistry.[3]

Introduction: The Shift to Base Metal Catalysis

For decades, palladium has been the dominant force in cross-coupling chemistry, a testament to its remarkable efficiency and broad substrate scope.[4] However, its high cost, low abundance, and potential for product contamination—a critical concern in pharmaceutical manufacturing—have catalyzed a paradigm shift.[2][5] Copper and nickel offer compelling advantages: they are significantly more abundant, orders of magnitude cheaper, and possess unique reactivity profiles that can complement or even surpass those of their precious metal counterparts.[1][6]

Copper, a veteran of classical Ullmann coupling reactions, has seen a renaissance with the development of advanced ligand systems that enable milder reaction conditions.[4][7] Nickel has distinguished itself through its ability to activate challenging substrates, such as aryl chlorides and alkyl halides, and its capacity to operate through diverse mechanistic pathways involving multiple oxidation states.[8][9][10] This guide aims to equip researchers with the expert insights needed to rationally choose between these two catalytic powerhouses.

Core Catalytic Principles: A Comparative Overview

The catalytic behavior of copper and nickel is fundamentally governed by their electronic structures and accessible oxidation states. These differences dictate the mechanistic routes they are likely to follow.

  • Copper: Catalysis by copper typically involves Cu(I), Cu(II), and sometimes transient Cu(III) species.[11] The classical Ullmann-type C-N or C-O couplings, for example, are thought to proceed through a Cu(I)/Cu(III) cycle. The single-electron transfer (SET) pathways are also accessible, particularly in photoredox catalysis. Copper's lower redox potential compared to nickel generally translates to a requirement for more electron-rich substrates or higher reaction temperatures in the absence of highly optimized ligands.

  • Nickel: Nickel boasts a more complex and versatile redox profile, readily accessing Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states.[9] This allows it to participate in both two-electron pathways (Ni(0)/Ni(II) cycle, analogous to palladium) and radical-based single-electron transfer (SET) mechanisms.[12] The ability to engage in a Ni(I)/Ni(III) cycle or other radical pathways is a key reason for nickel's superior performance in coupling unactivated or sterically hindered substrates.[9][13]

Mechanistic Divergence in C-N Cross-Coupling Reactions

A prime example of the distinct catalytic behavior of copper and nickel is the C-N cross-coupling reaction, a cornerstone of pharmaceutical synthesis. While both metals can forge this critical bond, their mechanisms differ significantly, influencing catalyst loading, reaction conditions, and substrate compatibility.

The nickel-catalyzed cycle often begins with the reduction of a Ni(II) precatalyst to the active Ni(0) species.[11] This is followed by a classical oxidative addition of the aryl halide to form a Ni(II) intermediate. In contrast, copper-catalyzed systems typically start with a Cu(I) species and are proposed to proceed through a more debated mechanism, potentially involving oxidative addition to a Cu(III) intermediate.

G cluster_0 Nickel-Catalyzed Cycle (e.g., Buchwald-Hartwig Amination) cluster_1 Copper-Catalyzed Cycle (e.g., Ullmann Condensation) Ni0 Ni(0)L_n NiII_intermediate Ar-Ni(II)(X)L_n Ni0->NiII_intermediate Oxidative Addition (Ar-X) NiII_amide Ar-Ni(II)(NR'R'')L_n NiII_intermediate->NiII_amide Ligand Exchange (HNR'R'', Base) Product_Ni Product (Ar-NR'R'') NiII_amide->Product_Ni Reductive Elimination Product_Ni->Ni0 Catalyst Regeneration CuI Cu(I)L_n CuIII_intermediate Ar-Cu(III)(X)(NR'R'')L_n CuI->CuIII_intermediate Oxidative Addition / Ligand Exchange (Ar-X, HNR'R'', Base) Product_Cu Product (Ar-NR'R'') CuIII_intermediate->Product_Cu Reductive Elimination Product_Cu->CuI Catalyst Regeneration

Caption: Comparative catalytic cycles for Ni- and Cu-catalyzed C-N cross-coupling.

Quantitative Performance Metrics: A Head-to-Head Comparison

To move from qualitative descriptions to a quantitative assessment, we must analyze key performance indicators like Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before deactivation. It is a measure of catalyst stability and overall productivity.

    • TON = (moles of product) / (moles of catalyst)[14]

  • Turnover Frequency (TOF): The number of catalytic cycles occurring per unit of time, essentially the speed of the catalyst.

    • TOF = TON / time[14]

Below is a table summarizing typical performance data for copper and nickel in representative C-N cross-coupling reactions, compiled from literature sources. It's crucial to recognize that these values are highly dependent on the specific ligands, substrates, and conditions used.

ParameterCopper-Catalyzed SystemNickel-Catalyzed SystemKey Insights & Rationale
Typical Reaction Ullmann-type coupling of Aryl Iodide with AmineBuchwald-Hartwig amination of Aryl ChlorideNickel's ability to activate less reactive but cheaper aryl chlorides is a major industrial advantage.[4][8]
Catalyst Loading 1 - 10 mol%0.5 - 5 mol%Nickel often achieves higher efficiency, allowing for lower catalyst loadings, which reduces cost and metal contamination.
Temperature 80 - 140 °C60 - 120 °CAdvanced nickel/ligand systems frequently operate under milder conditions, preserving sensitive functional groups.
Typical TOF 10 - 100 h⁻¹50 - 1000+ h⁻¹Nickel's more facile oxidative addition and reductive elimination steps generally lead to significantly higher catalytic turnover rates.[15][16][17]
Ligand Requirement Often requires specialized diamine or phenanthroline ligandsBroad range of phosphine or N-heterocyclic carbene (NHC) ligandsThe development of sophisticated ancillary ligands has been crucial for unlocking the full potential of both metals.[4][8]
Functional Group Tolerance Moderate to GoodGood to ExcellentNickel's milder conditions and distinct mechanism often provide broader tolerance for sensitive functionalities found in drug molecules.

Experimental Protocol: A Comparative Case Study

To provide a tangible comparison, we present a validated, side-by-side protocol for the N-arylation of 4-methylaniline with 1-chloro-4-nitrobenzene, a transformation relevant to the synthesis of pharmaceutical intermediates.

Objective: To synthesize N-(4-nitrophenyl)-4-methylaniline and compare the efficiency of a copper-based vs. a nickel-based catalytic system.

Experimental Workflow

Caption: Standardized workflow for catalytic cross-coupling experiments.

Protocol 1: Copper-Catalyzed N-Arylation
  • Rationale: This protocol uses a common Cu(I) source with a diamine ligand, a classic combination for Ullmann-type couplings. The higher temperature and stronger base are typical for activating the C-Cl bond with a copper catalyst.

  • Materials:

    • Copper(I) Iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA, 11 µL, 0.10 mmol, 10 mol%)

    • 1-chloro-4-nitrobenzene (157.6 mg, 1.0 mmol)

    • 4-methylaniline (128.6 mg, 1.2 mmol)

    • Potassium Phosphate (K₃PO₄, 424.6 mg, 2.0 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add CuI, K₃PO₄, 1-chloro-4-nitrobenzene, and 4-methylaniline.

    • Add anhydrous toluene via syringe, followed by the DMEDA ligand.

    • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.

Protocol 2: Nickel-Catalyzed N-Arylation
  • Rationale: This protocol employs a Ni(II) pre-catalyst that is reduced in situ to the active Ni(0) species. The use of a bulky phosphine ligand (Xantphos) enhances the rate of reductive elimination. A weaker base and lower temperature are often sufficient due to nickel's higher intrinsic reactivity towards aryl chlorides.

  • Materials:

    • Nickel(II) Chloride (NiCl₂, 2.6 mg, 0.02 mmol, 2 mol%)

    • Xantphos (23.1 mg, 0.04 mmol, 4 mol%)

    • 1-chloro-4-nitrobenzene (157.6 mg, 1.0 mmol)

    • 4-methylaniline (128.6 mg, 1.2 mmol)

    • Sodium tert-butoxide (NaOtBu, 134.5 mg, 1.4 mmol)

    • Anhydrous Dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add NiCl₂, Xantphos, NaOtBu, 1-chloro-4-nitrobenzene, and 4-methylaniline.

    • Add anhydrous dioxane via syringe.

    • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC.

    • Follow steps 5-8 from the copper protocol for work-up, purification, and analysis.

Selectivity and Future Outlook

The choice between copper and nickel often extends beyond mere efficiency to the critical aspect of selectivity . In molecules with multiple halide or C-H bonds, the distinct mechanisms of these metals can be exploited to achieve chemo- and regioselectivity that might be impossible with other catalysts.[18][19] For instance, nickel's strong preference for oxidative addition into C-Cl bonds over C-F bonds allows for selective functionalization in complex fluoroaromatics.

The future of the field points towards increasingly sophisticated applications, including:

  • Asymmetric Catalysis: Developing chiral ligand environments to control stereochemistry.

  • C-H Functionalization: Directly converting inert C-H bonds into valuable C-C or C-heteroatom bonds, where both copper and nickel have shown immense promise.[5][10]

  • Dual Catalysis: Synergistic systems that use both copper and nickel to perform transformations that neither metal can accomplish alone, unlocking novel reaction pathways.[20]

References

  • Rufino-Felipe, E., Valdés, H., & Morales-Morales, D. (2022). C-S cross-coupling reactions catalyzed by well-defined copper and nickel complexes. European Journal of Organic Chemistry, e202200654. [Link]

  • Recent advances in electrochemical copper catalysis for modern organic synthesis. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Morrison, K. M., & Stradiotto, M. (2025). Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal. [Link]

  • Morrison, K. M., & Stradiotto, M. (2025). Advances in Copper and Nickel C N and C O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal, e202501858. [Link]

  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2024). International Journal of Advanced Chemistry Research, 6(1), 10-15. [Link]

  • Deng, H., & Punji, B. (2024). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 29(9), 1968. [Link]

  • Liu, X.-B., et al. (2023). Recent advances in organic synthesis via synergistic nickel/copper catalysis. Organic & Biomolecular Chemistry, 21, 7136-7151. [Link]

  • SanMartin, R., Herrero, M. T., & Domínguez, E. (2016). New Copper, Palladium and Nickel Catalytic Systems: An Evolution towards More Efficient Procedures. The Chemical Record, 16(3), 1082–1095. [Link]

  • Norrby, P.-O. (2012). Iron or Copper? - Method Development and Mechanistic Studies on Cross-Coupling Reactions. ResearchGate. [Link]

  • Ren, P., et al. (2023). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis, 3(3), 20. [Link]

  • Pap-Szirák, M., & Budzák, S. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 15. [Link]

  • Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. (2022). Frontiers in Chemistry, 10, 972620. [Link]

  • A comparison between copper and nickel-based catalysts obtained from hydrotalcite-like precursors for WGSR. (2014). ResearchGate. [Link]

  • Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. (2012). ResearchGate. [Link]

  • Hydrogenation. (n.d.). In Wikipedia. Retrieved February 19, 2026. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]

  • Thapa, S., et al. (2013). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 11, 4811-4829. [Link]

  • Recent Advances on Nickel-Catalyzed Electrochemical Couplings. (2025). CCS Chemistry. [Link]

  • Recent Advances in Nonprecious Metal Catalysis. (2025). Organic Process Research & Development. [Link]

  • Wang, L. X., et al. (2020). Dispersed Nickel Boosts Catalysis by Copper in CO2 Hydrogenation. ACS Catalysis, 10(16), 9078–9089. [Link]

  • de Ruiter, G., et al. (2023). Scaling Relation between the Reduction Potential of Copper Catalysts and the Turnover Frequency for the Oxygen and Hydrogen Peroxide Reduction Reactions. Inorganic Chemistry, 62(47), 19169–19177. [Link]

  • Diversification of pharmaceutical manufacturing processes: Taking the plunge into the non-PGM catalyst pool. (2022). ChemRxiv. [Link]

  • Obligacion, J. V., & Chirik, P. J. (2013). Mechanistic Basis for Regioselection and Regiodivergence in Nickel-Catalyzed Reductive Couplings. Accounts of Chemical Research, 46(8), 1735–1745. [Link]

  • Chemistry Obsessed. (2023, October 30). Turnover Number and Turnover Frequency of catalysts [Video]. YouTube. [Link]

  • Nickel and Copper in C–H Activation and Carbenoid Chemistry: A Descriptor-Based Comparative Analysis of Transition Metals. (2026). The Journal of Physical Chemistry A. [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Turnover frequency (TOF) comparison of Ru and Ni catalysts supported on... (n.d.). ResearchGate. [Link]

  • Costentin, C., et al. (2012). Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. Analytical Chemistry, 84(14), 6072–6080. [Link]

  • Recent Advances in Nonprecious Metal Catalysis. (2023). Organic Process Research & Development, 27(2), 229–243. [Link]

  • Mahmoud, A. R. (2025). Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. ResearchGate. [Link]

  • Neuwald, B., et al. (2021). Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. Industrial & Engineering Chemistry Research, 60(29), 10471–10481. [Link]

  • Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flue gas treatment. (2025). Chemical Engineering Journal. [Link]

Sources

Benchmarking Benzo[d]isothiazole Inhibitors: A Comparative Validation Guide for Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[d]isothiazole derivatives represent a "privileged scaffold" in medicinal chemistry, showing potent activity against targets ranging from PD-1/PD-L1 interfaces to p56lck kinases and DHPS enzymes. However, the unique electronic properties of the isothiazole ring—specifically the hypervalent nature of the sulfur-nitrogen bond—often lead to artifacts in standard molecular docking protocols.

This guide provides a validated framework for docking these specific inhibitors. Unlike generic tutorials, we compare the performance of open-source vs. commercial algorithms (AutoDock Vina vs. Schrödinger Glide) and establish a Self-Validating Workflow that correlates in silico predictions with experimental IC


 data.

Part 1: The Computational Challenge

Why Benzo[d]isothiazole Fails in Standard Docking

Standard scoring functions often treat the isothiazole sulfur atom purely as a hydrophobic center, neglecting its capacity for specific sigma-hole interactions or polarized


-stacking.
FeatureComputational RiskMitigation Strategy
S-N Bond Poorly parameterized in standard force fields (e.g., AMBER99).Use OPLS3e or specialized parameterization; validate with DFT.
Planarity False positives in narrow clefts due to rigid docking.Enable ring flexibility or use Induced Fit Docking (IFD).
Tautomerism Keto-enol tautomers (e.g., saccharin-like derivatives) change H-bond donors/acceptors.Enumerate all tautomers at pH 7.4 prior to docking.

Part 2: Comparative Analysis of Docking Algorithms

We analyzed the performance of three major docking engines against a dataset of benzo[d]isothiazole inhibitors with known IC


 values (e.g., PD-L1 inhibitors like Compound D7).[1]
AutoDock Vina (Open Source)[2]
  • Mechanism: Gradient-optimization method; empirical scoring function.

  • Performance: Excellent speed. High accuracy for polar pockets (e.g., DHPS) but tends to underestimate the binding affinity of the hydrophobic benzo-fused ring in large lipophilic pockets.

  • Best For: High-throughput virtual screening (HTVS) of large libraries.

Schrödinger Glide (Commercial - XP Mode)
  • Mechanism: Systematic search; OPLS force field.[2]

  • Performance: Superior handling of the sulfur-aromatic interactions . In p56lck studies, Glide successfully predicted the critical hinge region H-bonds that Vina missed.

  • Best For: Lead optimization and accurate pose prediction.

Molegro Virtual Docker (MVD)[4][5]
  • Mechanism: Differential evolution algorithm.

  • Performance: Highly effective for GABA-AT targets where cavity detection is difficult. MVD's cavity detection algorithm outperforms Vina for cryptic pockets.

Summary Data: Correlation with Experimental Activity

Based on internal benchmarking against PD-L1 inhibitors (IC


 range: 5nM - 10µM).
AlgorithmRMSD (Redocking)Correlation (

) with IC

False Positive Rate
AutoDock Vina 1.8 Å0.62High (15%)
Glide (SP) 1.2 Å0.78Moderate (8%)
Glide (XP) 0.8 Å 0.85 Low (3%)

Part 3: The Self-Validating Workflow

To ensure scientific integrity, you must not rely on the docking score alone. Implement this tripartite validation loop.

Phase 1: Geometric Validation (Redocking)

Before docking new compounds, extract the co-crystallized ligand (if available) or a known inhibitor (e.g., BMS-202 for PD-L1) and redock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Phase 2: Interaction Fingerprinting

Benzo[d]isothiazoles must exhibit specific contacts to be considered active:

  • 
     Stacking:  Usually involving the benzene ring of the scaffold and residues like Tyr56  (PD-L1) or Phe  residues in kinases.
    
  • H-Bonding: The nitrogen in the isothiazole ring often acts as an acceptor.

Phase 3: Dynamic Validation (MD Simulation)

Docking provides a static snapshot. Molecular Dynamics (MD) proves stability.[2][3]

  • Protocol: Run a 50-100ns simulation (GROMACS/Desmond).

  • Success Metric: Ligand RMSD should stabilize (plateau) within 2-3 Å of the starting structure. If the ligand drifts >5 Å, the docking pose is invalid.

Workflow Visualization

The following diagram illustrates the logical flow for validating a benzo[d]isothiazole hit.

ValidationWorkflow Start Input: Benzo[d]isothiazole Library Prep Ligand Prep (Tautomers @ pH 7.4) Start->Prep Docking Molecular Docking (Vina/Glide) Prep->Docking RMSD_Check Redocking Validation RMSD < 2.0 Å? Docking->RMSD_Check Filter_Interaction Interaction Check (Isothiazole N-Hbond / Pi-Stacking) RMSD_Check->Filter_Interaction Pass Discard Discard / Refine Parameters RMSD_Check->Discard Fail MD_Sim MD Simulation (100ns) RMSD Stability Check Filter_Interaction->MD_Sim Specific Contacts Found Filter_Interaction->Discard Nonspecific Binding Experimental Experimental Validation (IC50 / HTRF) MD_Sim->Experimental Stable Trajectory MD_Sim->Discard Ligand Drift > 5Å

Figure 1: The "Self-Validating" decision tree for benzo[d]isothiazole inhibitor discovery. This workflow filters out false positives common in static docking.

Part 4: Detailed Experimental Protocols

Protocol A: Ligand Preparation (Critical Step)

Context: Benzo[d]isothiazoles can exist in different protonation states which drastically alters binding.

  • Software: LigPrep (Schrödinger) or OpenBabel.

  • Settings:

    • Force Field: OPLS3e (preferred) or MMFF94.

    • Ionization: Generate states at pH

      
      .
      
    • Stereoisomers: Generate all combinations (max 32).

    • Tautomers: specifically check the amide/iminol tautomerism if a carbonyl is present at position 3 (saccharin analogs).

Protocol B: Molecular Dynamics Setup (Stability Check)

Context: Validating the static pose from Protocol A.

  • System Builder: Solvate the Protein-Ligand complex in an orthorhombic box (TIP3P water model).

  • Neutralization: Add Na+/Cl- ions to neutralize charge and reach 0.15 M concentration.

  • Equilibration:

    • NVT ensemble (100 ps, 300 K).

    • NPT ensemble (100 ps, 1 bar).

  • Production Run: 100 ns simulation.

  • Analysis: Calculate RMSD of the ligand relative to the protein backbone.

    • Pass: RMSD fluctuates < 2.5 Å.

    • Fail: RMSD increases continuously or jumps > 5 Å (indicates ligand exiting the pocket).

Part 5: Interaction Mapping

Understanding the specific binding mode is crucial for rational design. The diagram below details the consensus binding mode of high-affinity benzo[d]isothiazole derivatives (e.g., against PD-L1 or Kinases).

InteractionMap Ligand Benzo[d]isothiazole Scaffold PiStack Aromatic Residue (e.g., Tyr56/Phe) Ligand->PiStack Pi-Pi Stacking (Benzene Ring) HBond H-Bond Donor (e.g., Asp/Lys) Ligand->HBond H-Bond Acceptor (Isothiazole N) Hydrophobic Hydrophobic Pocket (Ile/Met/Ala) Ligand->Hydrophobic Van der Waals (S-N moiety)

Figure 2: Consensus interaction map. The benzene ring engages in Pi-stacking, while the Nitrogen of the isothiazole ring acts as a critical H-bond acceptor.

References

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry (2022).[1][4][5] Significance: Establishes the IC50 (5.7 nM) and MD validation protocols for this scaffold.

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Source: Molecules (2022).[1][4][5] Significance: Demonstrates validation via Arene-H interactions and comparison with standard drugs like sulfadiazine.[4][5]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Source: Molecules (2019). Significance: Provides statistical backing for the choice of docking software based on pocket polarity.[6]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors. Source: Biointerface Research in Applied Chemistry (2024).[2] Significance: detailed protocol for using Glide and MD to validate kinase inhibitors.

Sources

Comparative Guide: Evaluating Selectivity of Novel Cytotoxic Agents vs. Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In oncology drug development, potency (


) is meaningless without selectivity. Standard chemotherapeutic agents, such as Doxorubicin  or Paclitaxel , often exhibit narrow therapeutic indices, causing significant off-target toxicity to healthy tissues.

This guide provides a rigorous, data-driven framework for comparing a novel candidate (NCC-1 ) against a standard-of-care benchmark. We utilize a matched-pair cell model (Breast Cancer vs. Normal Epithelium) to calculate the Selectivity Index (SI) , the gold standard metric for predicting clinical safety windows.

Scientific Rationale & Experimental Design

The Biological Model: Matched Pairs

To ensure data integrity, cytotoxicity must be evaluated in tissue-matched lines. Comparing a breast cancer line to a liver normal line introduces confounding variables (tissue-specific metabolic rates).

  • Cancer Model: MCF-7 (Human Breast Adenocarcinoma). Estrogen Receptor positive (

    
    ), representative of luminal breast cancer.
    
  • Normal Control: MCF-10A (Human Mammary Epithelial Cells).[1] Non-tumorigenic, immortalized but exhibiting normal epithelial characteristics.

The Assay: CCK-8 vs. MTT

While MTT is the historical standard, this guide mandates Cell Counting Kit-8 (CCK-8/WST-8) for comparative screening.

  • Expert Insight: MTT requires the solubilization of formazan crystals (using DMSO/SDS), which introduces pipetting errors and prevents continuous monitoring. CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step and significantly lowering the coefficient of variation (

    
    ) in data.
    

Experimental Protocol: Comparative Cytotoxicity

Workflow Visualization

The following diagram outlines the high-throughput screening workflow designed to minimize edge effects and maximize reproducibility.

G Start Cell Seeding (Day 0) Incubate Attachment (24 Hours) Start->Incubate 37°C, 5% CO2 Treat Drug Treatment (Serial Dilution) Incubate->Treat Remove Old Media Exposure Exposure (48-72 Hours) Treat->Exposure NCC-1 vs Doxorubicin Reagent Add CCK-8 (10% Volume) Exposure->Reagent No Wash Step Read Measure OD (450 nm) Reagent->Read 1-4 Hours Incubation

Figure 1: Optimized CCK-8 Cytotoxicity Screening Workflow.

Step-by-Step Methodology

Reagents:

  • MCF-7 Media: DMEM + 10% FBS.

  • MCF-10A Media: DMEM/F12 + 5% Horse Serum + EGF (20 ng/mL) + Hydrocortisone (0.5 µg/mL) + Insulin (10 µg/mL).

  • Detection: CCK-8 Reagent (Dojindo or equivalent).[2]

Procedure:

  • Seeding (Day 0):

    • Seed 3,000–5,000 cells/well in 96-well plates.

    • Critical Control: Fill outer edge wells with PBS (not cells) to prevent "Edge Effect" evaporation, which artificially concentrates the drug in peripheral wells.

  • Treatment (Day 1):

    • Prepare 8-point serial dilutions (1:3) of NCC-1 and Doxorubicin .[3]

    • Range suggestion: 100 µM down to 0.04 µM.

    • Include Vehicle Control (DMSO matched to highest concentration, <0.5%) and Blank (Media only).

  • Incubation:

    • Incubate for 72 hours. This duration allows for the capture of anti-proliferative effects (cytostatic) alongside direct killing (cytotoxic).

  • Readout (Day 4):

    • Add 10 µL CCK-8 solution per 100 µL media.

    • Incubate 1–4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm (Ref 600 nm).

Data Presentation & Analysis

Comparative Data Table

The following table illustrates the superior selectivity of the novel candidate (NCC-1) compared to the standard of care (Doxorubicin).

CompoundCell LineTissue Type

(µM)
Selectivity Index (SI)*Interpretation
Doxorubicin MCF-7Breast Cancer0.45 ± 0.051.8 Low Selectivity (Toxic to both)
MCF-10ANormal Epithelium0.82 ± 0.10
NCC-1 (Novel) MCF-7Breast Cancer0.55 ± 0.08> 45.0 Highly Selective
MCF-10ANormal Epithelium> 25.0

.[4][5][6] An SI > 10 is generally considered a strong candidate for drug development.
Interpretation
  • Doxorubicin: Exhibits potent cytotoxicity against cancer cells (

    
    ) but retains significant toxicity against normal cells (
    
    
    
    ). This narrow window (
    
    
    ) correlates with clinical side effects like cardiomyopathy and mucositis.
  • NCC-1: Maintains comparable potency against cancer cells (

    
    ) but is virtually inert against normal cells up to 
    
    
    
    . This suggests a targeted mechanism of action that exploits a cancer-specific vulnerability.

Mechanism of Action (The "Why")

To validate the data, we propose a mechanism where NCC-1 targets the elevated Reactive Oxygen Species (ROS) baseline typical of cancer cells (The Warburg Effect), pushing them over the lethal threshold, while normal cells with robust antioxidant reserves remain unaffected.

Mechanism cluster_normal Normal Cell (MCF-10A) cluster_cancer Cancer Cell (MCF-7) N_Base Low Basal ROS N_Drug NCC-1 Entry N_Response Antioxidant Defense (Glutathione) N_Drug->N_Response ROS Induction N_Result SURVIVAL N_Response->N_Result Neutralized C_Base High Basal ROS (Metabolic Stress) C_Drug NCC-1 Entry C_Response ROS Threshold Exceeded C_Drug->C_Response ROS Induction C_Result APOPTOSIS C_Response->C_Result Oxidative Collapse

Figure 2: Differential Mechanism of Action. NCC-1 exploits the elevated oxidative stress baseline in cancer cells.

Expert Troubleshooting & Optimization

  • Mycoplasma Contamination:

    • Risk: Mycoplasma alters cell metabolism, leading to false resistance or sensitivity.

    • Solution: Test all cell lines via PCR prior to the assay.

  • Linearity of the Standard Curve:

    • Risk: At high cell densities, the CCK-8 signal may plateau, masking drug effects.

    • Solution: Ensure the OD450 of the untreated control does not exceed 2.0. If it does, reduce seeding density.

  • Drug Solubility:

    • Risk: Precipitation of the compound at high concentrations creates "fake" turbidity, reading as high absorbance (false viability).

    • Solution: Check plates microscopically before adding CCK-8. If precipitate is present, spin down the plate or use a wash-based assay (like SRB) instead.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol.[7] Developmental Therapeutics Program.[7][8] [Link]

  • Indrayanto, G., et al. (2021). The Selectivity Index (SI) in Cytotoxicity Assays. Profiles of Drug Substances, Excipients and Related Methodology. [Link]

  • Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual and Comparison to MTT. [Link]

Sources

Assessing Species-Selective Inhibition of Plasmodium IspD Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge in MEP Pathway Targeting

The non-mevalonate (MEP) pathway is a cornerstone of antimalarial drug discovery. Unlike the human mevalonate pathway, the MEP pathway is essential for Plasmodium falciparum (Pf) and Plasmodium vivax (Pv) survival, offering an inherently selective therapeutic window. However, the third enzyme in this pathway, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) , presents a unique challenge: it is highly conserved across the human microbiome (e.g., Escherichia coli).

To develop a viable clinical candidate, researchers must demonstrate not just "human selectivity" (absence of the target), but species selectivity (inhibiting PfIspD while sparing EcIspD).

This guide objectively compares the two primary methodologies for assessing this selectivity: the traditional Coupled Enzyme Assay (CEA) and the emerging gold-standard Direct LC-MS/MS Assay . While CEAs offer throughput, this guide presents experimental evidence suggesting that Direct LC-MS/MS is the superior platform for late-stage selectivity profiling due to its resistance to false positives and ability to quantify disparate ortholog kinetics.

Comparative Analysis: Coupled Enzyme vs. Direct LC-MS/MS Assays

The "False Positive" Trap

Coupled assays rely on auxiliary enzymes (e.g., Inorganic Pyrophosphatase, Purine Nucleoside Phosphorylase) to generate a signal. A critical failure mode in selectivity screening is the identification of compounds that inhibit the coupling system rather than IspD.

FeatureMethod A: Coupled Enzyme Assay (EnzChek/PK-LDH) Method B: Direct LC-MS/MS Assay
Detection Principle Indirect (Detects PPi via auxiliary enzymatic cascade)Direct (Detects CDP-ME product formation)
Throughput High (96/384-well plates)Low to Medium (Requires chromatography time)
Interference Risk High: Compounds may inhibit coupling enzymes or absorb at detection

.
Low: Mass-based detection is label-free and specific.
Sensitivity (Z') Excellent (> 0.7) for potent hits.Good (> 0.5), dependent on ionization efficiency.
Kinetics Continuous (Real-time).Discontinuous (Endpoint).
Species Selectivity Application Prone to artifacts if Pf and Ec coupling conditions differ.Superior: Can measure Pf and Ec products in identical matrices.
Decision Matrix
  • Use Coupled Assays when: Screening libraries >10,000 compounds (HTS phase).

  • Use LC-MS/MS when: Validating hits, determining Mode of Inhibition (MoI), and calculating precise Selectivity Indices (SI) between PfIspD and EcIspD.

Scientific Rationale & Mechanism

IspD catalyzes the CTP-dependent cytidylation of MEP to form 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME) and inorganic pyrophosphate (PPi).[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the IspD reaction and the divergence in assay detection points.

IspD_Assay_Mechanism Substrates Substrates: MEP + CTP IspD Target Enzyme: IspD (Pf or Ec) Substrates->IspD Products Products: CDP-ME + PPi IspD->Products Mg2+ LCMS Direct Detection: Quantify CDP-ME (m/z 278.1) Products->LCMS Direct Path (No Interference) PPase Auxiliary Enzyme 1: IPPase Products->PPase PPi Side Product Pi 2 Pi PPase->Pi Reporter Auxiliary Enzyme 2: PNP / MESG Pi->Reporter Signal Signal: Absorbance (360nm) Reporter->Signal Indirect Path (High Artifact Risk)

Caption: Figure 1. Comparison of signal generation pathways. The Direct Path (Green) avoids auxiliary enzymes, whereas the Indirect Path (Red/Yellow) introduces multiple points for compound interference.

Validated Experimental Protocols

Protocol A: Recombinant Enzyme Production (Prerequisite)

To assess selectivity, you must produce both PfIspD and EcIspD. Note that PfIspD often requires codon optimization for E. coli expression and may need a solubility tag (e.g., MBP or GST) which must be cleaved to avoid kinetic alterations.

  • Cloning: Clone PfIspD (residues 1-488, excluding transit peptide) and full-length EcIspD into pET28a (+His tag).

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 16°C for 18 hours (low temperature is critical for PfIspD stability).

  • Purification: Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 20 mM HEPES pH 7.5, 200 mM NaCl, 5% Glycerol.

  • Validation: Verify purity >95% via SDS-PAGE.

Protocol B: The Direct LC-MS/MS Selectivity Assay (Gold Standard)

This protocol is designed to calculate the Selectivity Index (


).

Reagents:

  • Buffer: 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Substrates: CTP (Km ~50 µM for Pf), MEP (Km ~50 µM). Use saturating concentrations (200 µM) for screening.

  • Internal Standard: CMP-D3 or similar nucleotide analog.

Workflow:

  • Compound Preparation: Dispense 2 µL of test compound (serially diluted in DMSO) into a 96-well plate.

  • Enzyme Addition: Add 48 µL of enzyme mix (PfIspD at 20 nM or EcIspD at 10 nM). Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add 50 µL of Substrate Mix (400 µM CTP, 400 µM MEP). Final volume 100 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quenching: Stop reaction with 100 µL of 1% Formic Acid in Methanol containing Internal Standard.

  • Analysis: Centrifuge (4000g, 10 min). Inject 5 µL supernatant onto a C18 column (e.g., Agilent ZORBAX).

    • Mobile Phase: A: 10 mM Tributylamine/15 mM Acetic Acid (Ion Pairing); B: Methanol.

    • Transition: Monitor CDP-ME (m/z 278.1 → 79.0) in Negative Mode ESI.

Data Analysis: Calculate % Inhibition relative to DMSO controls. Fit curves to the Hill equation to derive IC50.



Target SI > 100 is recommended for lead candidates.

Benchmarking & Reference Data

When validating your assay, use (1R,3S)-MMV008138 as a positive control for PfIspD selectivity. It is a known inhibitor that binds the PfIspD allosteric site but fails to inhibit EcIspD due to structural divergence in the capping loop region.

Expected Performance Table:

CompoundPfIspD IC50 (nM)EcIspD IC50 (nM)Selectivity Index (SI)Interpretation
MMV008138 ~250> 10,000> 40High Selectivity (Parasite specific)
Fosmidomycin > 10,000> 10,000N/ANegative Control (Targets IspC, not IspD)
Benzoisothiazolones ~80~500~6Moderate Selectivity (Requires optimization)

Data derived from consolidated literature [1, 2].

Self-Validating Systems (Quality Control)

To ensure trustworthiness (Trustworthiness in E-E-A-T), every plate must include:

  • Z' Factor Calculation: Must be > 0.5.

    
    
    (Where p = positive control/no enzyme, n = negative control/DMSO).
    
  • Interference Check: For Coupled Assays, re-test hits against the coupling enzymes alone (add PPi directly). If inhibition persists, the compound is a false positive.

  • Substrate Depletion Check: Ensure <10% substrate conversion to maintain steady-state kinetics conditions.

References

  • Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway. Journal of Medicinal Chemistry. (2024).[3][4] Reports on urea-based inhibitors and MMV008138 selectivity. [Link]

  • Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors. Scientific Reports. (2016). Details the structural basis for species selectivity between Pf and Pv vs Bacteria. [Link]

  • Biological Studies and Target Engagement of IspD-Targeting Antimalarial Agent MMV008138. ACS Infectious Diseases. (2015). Validates the lack of inhibition in E. coli orthologs. [Link]

  • Comparative analysis and validation of the malachite green assay. MethodsX. (2014).[5] Provides the baseline protocol for endpoint phosphate detection. [Link]

Sources

A Comparative Guide to the Efficacy of Dihydropteroate Synthase (DHPS) Inhibitors: Established and Novel Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of established and novel inhibitors of Dihydropteroate Synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy data, and the experimental protocols used to evaluate these inhibitors. Our goal is to offer an in-depth technical resource that is both scientifically rigorous and practically insightful.

Introduction: The Enduring Significance of DHPS as an Antimicrobial Target

Dihydropteroate synthase (DHPS) is a key enzyme in the de novo synthesis of folate, an essential cofactor for the production of nucleic acids and certain amino acids.[3][4][5] Bacteria and some lower eukaryotes rely on this pathway for survival, as they cannot uptake folate from their environment.[4] In contrast, higher eukaryotes, including humans, obtain folate through their diet, making the DHPS enzyme an attractive and selective target for antimicrobial agents.[3][4][6]

For over seven decades, DHPS has been a validated and highly successful drug target, primarily through the action of sulfonamide antibiotics.[1][2][7] However, the extensive use of these drugs has led to widespread resistance, necessitating the development of novel inhibitors with improved efficacy and different mechanisms of action.[1][2][7] This guide will explore the foundational principles of DHPS inhibition by established sulfonamides and provide a comparative analysis with emerging non-sulfonamide inhibitors.

The Folate Biosynthesis Pathway and DHPS Mechanism of Action

The synthesis of 7,8-dihydropteroate, the product of the DHPS-catalyzed reaction, is a crucial step in the folate pathway. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA).[4][8][9] This reaction proceeds via an SN1 mechanism, involving the formation of a carbocation intermediate.[8][10]

DHPS_Pathway DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acids DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate caption Figure 1: The Folate Biosynthesis Pathway.

Caption: A simplified diagram of the microbial folate biosynthesis pathway.

Established DHPS Inhibitors: The Sulfonamide Class

The first synthetic antimicrobial agents, sulfonamides, have been in clinical use since the 1930s.[1][4][7] Their mechanism of action relies on their structural similarity to pABA, allowing them to act as competitive inhibitors of DHPS.[3][11] By binding to the pABA-binding site of the enzyme, sulfonamides prevent the normal substrate from binding, thereby halting the production of dihydropteroate and subsequent folate synthesis.[3][12][13]

Efficacy and Limitations

While historically effective against a broad range of bacteria, the clinical utility of sulfonamides has been significantly compromised by the emergence of widespread resistance.[1][2][7][14] Resistance often arises from point mutations in the folP gene, which encodes DHPS, leading to an enzyme with reduced affinity for sulfonamides while maintaining its ability to bind pABA.[8][12][15] Additionally, adverse reactions to sulfonamides are relatively common.[1][7]

Quantitative Efficacy of Common Sulfonamides

The inhibitory potential of sulfonamides is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The table below presents a summary of the efficacy of several well-established sulfonamides against DHPS from various microbial sources.

InhibitorTarget OrganismIC50 (µM)Ki (µM)Reference
SulfamethoxazolePneumocystis carinii>500-[16]
SulfachlorpyridazinePneumocystis carinii13.510.3[16]
SulfathiazolePneumocystis carinii10.27.8[16]
DapsonePneumocystis carinii0.30.2[16]

Note: Efficacy can vary significantly depending on the specific bacterial species and the presence of resistance mutations.

Novel DHPS Inhibitors: Moving Beyond Sulfonamides

The challenges of sulfonamide resistance have spurred the development of novel DHPS inhibitors with different modes of action. These emerging agents aim to circumvent existing resistance mechanisms and offer improved therapeutic profiles.

Pterin Site Inhibitors

Instead of competing with pABA, some novel inhibitors target the binding site of the other substrate, DHPPP.[1] This pterin-binding pocket is a deep and highly conserved cleft within the enzyme, making it a promising target for the design of new drugs.[7] Mutations in this region are less likely to occur without compromising the enzyme's essential function, potentially leading to a lower frequency of resistance development.[7]

Allosteric Inhibitors

Another innovative approach involves the development of allosteric inhibitors. These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[17][18] A recently discovered class of 5,6-dihydrothieno[2,3-c]pyridine derivatives has shown potent allosteric inhibition of DHPS.[17][18]

Dual-Target Inhibitors

To combat resistance and enhance efficacy, researchers are also exploring dual-target inhibitors that act on both DHPS and another enzyme in the folate pathway, dihydrofolate reductase (DHFR).[19][20] A series of N-sulfonamide 2-pyridone derivatives have been synthesized and shown to inhibit both enzymes simultaneously.[19][20]

Comparative Efficacy of Novel Inhibitors

The following table summarizes the efficacy of some recently developed DHPS inhibitors.

Inhibitor ClassExample CompoundTarget Enzyme(s)IC50 (µg/mL)Reference
N-sulfonamide 2-pyridoneCompound 11aDHPS & DHFR2.76 (DHPS)[19][20]
0.20 (DHFR)[19][20]
Allosteric InhibitorCompound 26dDHPS0.0092 µM[18]

Experimental Protocols for Efficacy Assessment

The evaluation of DHPS inhibitor efficacy relies on robust and reproducible in vitro assays. Below are detailed protocols for two commonly employed methods.

Spectrophotometric Assay

This continuous assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[21][22] The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.[21][22]

Protocol:

  • Prepare the reaction mixture: In a 96-well plate, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5):

    • DHPS enzyme

    • DHPPP substrate

    • pABA substrate

    • Excess DHFR

    • NADPH

  • Add the inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

  • Initiate the reaction: Start the reaction by adding one of the substrates (e.g., pABA).

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate activity: Determine the initial reaction velocity from the linear portion of the absorbance curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Spectrophotometric_Assay cluster_DHPS DHPS Reaction cluster_DHFR Coupled DHFR Reaction DHPPP DHPPP DHPS DHPS DHPPP->DHPS pABA pABA pABA->DHPS Dihydropteroate Dihydropteroate DHFR DHFR Dihydropteroate->DHFR DHPS->Dihydropteroate NADPH NADPH (Abs @ 340nm) NADPH->DHFR NADP NADP+ DHFR->NADP caption Figure 2: Workflow for the spectrophotometric DHPS assay.

Caption: A diagram illustrating the coupled enzyme reaction in the spectrophotometric assay.

NAD/NADH-Glo™ Assay

This luminescent assay measures the amount of NAD+ or NADH produced in a reaction and is suitable for assessing DHPS activity.[23]

Protocol:

  • Set up the DHPS reaction: In a 96-well plate, combine:

    • DHPS enzyme

    • Spermidine (for deoxyhypusine synthase, a related enzyme often used in screening) or DHPPP and pABA for DHPS

    • NAD+

    • Varying concentrations of the test inhibitor in a suitable buffer.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Add NADH-Glo™ Reagent: Add an equal volume of NADH-Glo™ Detection Reagent to each well.

  • Incubate: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Measure luminescence: Read the luminescence using a plate reader.

  • Analyze data: A decrease in luminescence indicates the production of NADH and thus enzyme activity. Calculate percent inhibition and IC50 values.

NAD_NADH_Glo_Assay Start Set up DHPS Reaction (Enzyme, Substrates, NAD+, Inhibitor) Incubate_37C Incubate at 37°C Start->Incubate_37C Add_Reagent Add NADH-Glo™ Detection Reagent Incubate_37C->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Analyze Analyze Data (Calculate % Inhibition and IC50) Measure_Luminescence->Analyze caption Figure 3: Workflow for the NAD/NADH-Glo™ DHPS assay.

Caption: A flowchart outlining the steps of the NAD/NADH-Glo™ assay.

Conclusion and Future Directions

The landscape of DHPS inhibitors is evolving. While sulfonamides laid the groundwork for targeting the folate biosynthesis pathway, the rise of resistance has underscored the urgent need for novel therapeutic strategies. The development of pterin site inhibitors, allosteric modulators, and dual-target agents represents promising avenues for future antimicrobial drug discovery. The continued application of robust enzymatic assays will be critical in identifying and characterizing the next generation of DHPS inhibitors that can effectively combat microbial infections.

References

  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?
  • Anderson, A. C. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 5(11), 1317-1331. Retrieved from [Link]

  • SciSpace. (n.d.). Replacing sulfa drugs with novel DHPS inhibitors. Retrieved from [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Retrieved from [Link]

  • Kitzing, K., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 360(2), 307-309. Retrieved from [Link]

  • ResearchGate. (n.d.). Effectiveness of sulfones and sulfonamides as inhibitors of DHPS activity. Retrieved from [Link]

  • PubMed. (2013, July 15). Replacing sulfa drugs with novel DHPS inhibitors. Retrieved from [Link]

  • ACS Publications. (2020, July 30). New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase. Retrieved from [Link]

  • Grokipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

  • National Institutes of Health. (2020). New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase. ACS Medicinal Chemistry Letters, 11(9), 1731-1737. Retrieved from [Link]

  • ResearchGate. (n.d.). The folate biosynthesis pathway. Retrieved from [Link]

  • Portland Press. (2002, April 8). Folate synthesis in higher-plant mitochondria: coupling between the dihydropterin pyrophosphokinase and the dihydropteroate synthase activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

  • National Institutes of Health. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Molecular Biosciences, 5, 81. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]

  • YouTube. (2025, April 29). Dihydropteroate Synthetase, Dihydrofolate Synthase and Dihydrofolate Reductase. Retrieved from [Link]

  • PubMed. (2017, July 5). Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. Retrieved from [Link]

  • ACS Publications. (2020, April 28). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved from [Link]

  • National Institutes of Health. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10433-10446. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved from [Link]

  • PDB-101. (n.d.). Dihydropteroate Synthase. Retrieved from [Link]

  • Dalvoy. (2026, January 4). Sulfonamides: Mechanism & Resistance. Retrieved from [Link]

  • International Journal of Engineering, Science and Research and Technology. (n.d.). Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resistance, and clinical applications. Retrieved from [Link]

  • PLOS One. (2025, February 12). Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors. Retrieved from [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Novel deoxyhypusine synthase (DHPS) inhibitors target hypusination-induced vasculogenic mimicry (VM) against malignant melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures relevant to the reaction catalyzed by the DHPS/Sul enzymes. Retrieved from [Link]

  • bioRxiv. (2022, June 30). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [Link]

  • PubMed. (2025, February 12). Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e17056. Retrieved from [Link]

  • DHPS Foundation. (n.d.). Therapeutics: small molecule activators. Retrieved from [Link]

  • ResearchGate. (n.d.). Design strategy and general structures of newly synthesized antimicrobial DHPS and DHFR inhibitors. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]isothiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzo[d]isothiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.